molecular formula C21H15N5O3S2 B1672547 gw8510 CAS No. 222036-17-1

gw8510

Número de catálogo: B1672547
Número CAS: 222036-17-1
Peso molecular: 449.5 g/mol
Clave InChI: CDNIYBIKHDLGMT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[(7-oxo-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-ylidene)methylamino]-N-(2-pyridinyl)benzenesulfonamide is a sulfonamide and a member of benzenes.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-[(7-hydroxy-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-yl)methylideneamino]-N-pyridin-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O3S2/c27-21-15(19-16(25-21)8-9-17-20(19)30-12-24-17)11-23-13-4-6-14(7-5-13)31(28,29)26-18-3-1-2-10-22-18/h1-12,25,27H,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNIYBIKHDLGMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(NC4=C3C5=C(C=C4)N=CS5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222036-17-1
Record name GW8510
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222036171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of GW8510

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW8510 is a potent small molecule inhibitor with a multifaceted mechanism of action, primarily targeting Cyclin-Dependent Kinase 2 (CDK2) and Ribonucleotide Reductase M2 (RRM2).[1][2] This dual inhibitory activity disrupts critical cellular processes, including cell cycle progression and DNA synthesis, leading to anti-proliferative effects in various cancer cell lines.[1][2] Furthermore, this compound has been shown to induce apoptosis and autophagy, and modulate metabolic pathways such as the AMPK/PGC1α signaling cascade. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanisms of Action

This compound exerts its biological effects through the inhibition of two key cellular proteins:

  • Cyclin-Dependent Kinase 2 (CDK2): As a critical regulator of the cell cycle, CDK2, in complex with cyclin E or cyclin A, governs the G1/S phase transition and S phase progression. This compound is a potent inhibitor of CDK2, thereby inducing cell cycle arrest.[2][3]

  • Ribonucleotide Reductase M2 (RRM2): RRM2 is a subunit of the enzyme ribonucleotide reductase, which is essential for the synthesis of deoxyribonucleotides, the building blocks of DNA. By inhibiting RRM2, this compound depletes the pool of available dNTPs, leading to the stalling of DNA replication and the induction of DNA damage.[1][4][5]

Quantitative Data

The inhibitory activity of this compound against various cyclin-dependent kinases has been quantified, demonstrating its high potency for CDK2.

TargetIC50 (nM)
CDK2/cyclin E3
CDK2/cyclin A3
CDK5/p257
CDK1/cyclin B49
CDK4/cyclin D139
CDK7/cyclin H317
CDK9/cyclin T543
(Data sourced from Cayman Chemical)[3]

Signaling Pathways

This compound modulates several key signaling pathways, leading to its observed cellular effects.

Cell Cycle Arrest and Apoptosis Induction

Inhibition of CDK2 by this compound leads to cell cycle arrest at the G1/S transition. Concurrently, inhibition of RRM2 induces DNA damage, which can trigger apoptosis. Furthermore, this compound has been shown to downregulate the X-linked inhibitor of apoptosis (XIAP) at the transcriptional level, further sensitizing cells to apoptotic stimuli.

G1 This compound This compound CDK2_CyclinE CDK2/Cyclin E This compound->CDK2_CyclinE inhibition RRM2 RRM2 This compound->RRM2 inhibition XIAP XIAP This compound->XIAP transcriptional downregulation Rb Rb CDK2_CyclinE->Rb phosphorylation (inactivation) G1_S_Transition G1/S Phase Transition RRM2->G1_S_Transition provides dNTPs for p21_p27 p21/p27 p21_p27->CDK2_CyclinE inhibition E2F E2F Rb->E2F inhibition E2F->G1_S_Transition activation Apoptosis Apoptosis G1_S_Transition->Apoptosis stalling leads to XIAP->Apoptosis inhibition

This compound-induced cell cycle arrest and apoptosis.
Autophagy Induction

The inhibition of RRM2 by this compound has been demonstrated to induce autophagic cell death in cancer cells.[4][6] This process is characterized by the formation of autophagosomes and the degradation of cellular components.

G2 This compound This compound RRM2 RRM2 This compound->RRM2 inhibition Autophagy_Induction Autophagy Induction RRM2->Autophagy_Induction inhibition of leads to LC3I_to_LC3II LC3-I to LC3-II conversion Autophagy_Induction->LC3I_to_LC3II p62_degradation p62 degradation Autophagy_Induction->p62_degradation Autophagic_Cell_Death Autophagic Cell Death LC3I_to_LC3II->Autophagic_Cell_Death p62_degradation->Autophagic_Cell_Death

This compound-mediated induction of autophagy.
AMPK/PGC1α Signaling Pathway Activation

In the context of muscle physiology, this compound has been shown to alleviate muscle atrophy by activating the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC1α) signaling pathway. Activation of AMPK can, in turn, upregulate p21 and p27, which inhibit CDK2, creating a feedback loop.

G3 This compound This compound AMPK AMPK This compound->AMPK activation PGC1a PGC1α AMPK->PGC1a activation p21_p27 p21/p27 AMPK->p21_p27 upregulation Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Muscle_Atrophy_Alleviation Alleviation of Muscle Atrophy Mitochondrial_Biogenesis->Muscle_Atrophy_Alleviation CDK2 CDK2 p21_p27->CDK2 inhibition

Activation of AMPK/PGC1α pathway by this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HCT116)

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the no-treatment control.

Western Blot Analysis for RRM2 and XIAP

This protocol is used to determine the effect of this compound on the protein expression levels of RRM2 and XIAP.

Materials:

  • Cancer cell line of interest

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-RRM2, anti-XIAP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with various concentrations of this compound for the desired time (e.g., 24 hours).

  • Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

  • Prepare protein lysates by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control.

Assessment of Autophagy (LC3-II and p62 Detection)

This protocol is used to assess the induction of autophagy by this compound through the detection of the autophagy markers LC3-II and p62.

Procedure: The procedure is similar to the Western Blot protocol described above (Section 4.2). The primary antibodies used will be anti-LC3B and anti-p62/SQSTM1. An increase in the ratio of LC3-II to LC3-I and a decrease in p62 levels are indicative of autophagy induction.

Conclusion

This compound is a promising therapeutic agent with a well-defined dual mechanism of action targeting CDK2 and RRM2. Its ability to induce cell cycle arrest, apoptosis, and autophagy in cancer cells, coupled with its potential to modulate metabolic pathways, highlights its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals investigating the multifaceted activities of this compound. Further research is warranted to fully elucidate the intricate signaling networks modulated by this compound and to explore its clinical applications.

References

GW8510 as a Selective CDK5 Inhibitor in Neurons: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclin-dependent kinase 5 (CDK5) is a critical proline-directed serine/threonine kinase in the central nervous system, essential for neuronal development, migration, and synaptic plasticity. Its dysregulation, primarily through the proteolytic cleavage of its activator p35 to the more stable p25, leads to hyperactivation and has been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. GW8510, a 3'-substituted indolone, was initially developed as a potent inhibitor of CDK2.[1] However, subsequent research has highlighted its remarkable efficacy and selectivity as an inhibitor of CDK5 within neuronal contexts, where it exhibits significant neuroprotective properties.[1][2] This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action as a neuronal CDK5 inhibitor, its selectivity profile, and detailed protocols for its application in research settings.

Mechanism of Action and Signaling Pathways

In post-mitotic neurons, CDK5 activity is tightly regulated by its association with neuron-specific activators, p35 or p39.[3][4][5] Under neurotoxic stress, calcium influx activates the protease calpain, which cleaves p35 into a truncated, more stable p25 fragment. This p25 fragment forms a hyperactive and mislocalized complex with CDK5, leading to the aberrant phosphorylation of various substrates, contributing to neuronal apoptosis and death.[5][6][7]

This compound functions as an ATP-competitive inhibitor. While it inhibits CDK2 in biochemical assays, it demonstrates functional selectivity for CDK5 in cultured neurons.[1][2] This neuronal selectivity is crucial, as it avoids the cytostatic effects associated with the inhibition of mitotic CDKs.[1] this compound has been shown to prevent neuronal apoptosis by inhibiting the downstream effects of aberrant CDK5 activity, notably by reducing the phosphorylation of the transcription factor c-jun.[1] This neuroprotective effect occurs independently of the Akt and MEK-ERK signaling pathways.[1]

stress Neurotoxic Stress (e.g., Ischemia, Aβ) ca_influx Ca2+ Influx stress->ca_influx calpain Calpain Activation ca_influx->calpain p35 p35 calpain->p35 Cleavage p25 p25 p35->p25 cdk5_p35 CDK5/p35 (Physiological Activity) p35->cdk5_p35 cdk5_p25 CDK5/p25 (Hyperactivity) p25->cdk5_p25 cdk5 CDK5 cdk5->cdk5_p35 cdk5->cdk5_p25 survival Neuronal Survival & Function cdk5_p35->survival substrates Downstream Substrates (Tau, c-jun, etc.) cdk5_p25->substrates This compound This compound This compound->cdk5_p25 Inhibition apoptosis Neuronal Apoptosis substrates->apoptosis

Caption: Aberrant CDK5 activation pathway and this compound inhibition.

Quantitative Data and Selectivity Profile

This compound is a potent inhibitor of both CDK2 and CDK5 in biochemical assays, with low nanomolar IC50 values. However, its selectivity against other CDKs is noteworthy, making it a valuable tool for distinguishing CDK2/5-driven processes from those mediated by other cell cycle kinases.

Kinase ComplexIC50 (nM)Reference
CDK2/cyclin E3[8]
CDK2/cyclin A3[8]
CDK5/p25 7 [8]
CDK1/cyclin B49[8]
CDK4/cyclin D139[8]
CDK7/cyclin H317[8]
CDK9/cyclin T543[8]

Table 1: In Vitro Inhibitory Activity of this compound against various Cyclin-Dependent Kinases.

In addition to its CDK inhibition, this compound has been identified as an inhibitor of ribonucleotide reductase M2 (RRM2), which may contribute to its anti-cancer activities observed in non-neuronal cells.[2][9]

Cell LineTreatmentEffectConcentrationReference
HCT116 Colon CancerThis compoundInduces autophagy4 µM[8]
HCT116 Colon CancerThis compoundInhibits RRM2 expression1-4 µM[2]
Non-Small Cell Lung CancerThis compoundDownregulates XIAP expression0-10 µM[10]
Cerebellar Granule NeuronsLow PotassiumInduces ApoptosisN/A[1]
Cerebellar Granule NeuronsThis compound + Low PotassiumInhibits ApoptosisNot Specified[1][2]

Table 2: Cellular Activities of this compound.

Experimental Protocols

Protocol: In Vitro CDK5/p25 Kinase Inhibition Assay

This protocol describes a non-radioactive, luminescence-based assay to determine the IC50 of this compound against CDK5/p25 by quantifying ATP consumption.

Materials:

  • Recombinant active CDK5/p25 enzyme

  • Histone H1 protein (as substrate)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • This compound stock solution in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute into Kinase Buffer to the desired final concentrations. Include a DMSO-only control.

  • Kinase Reaction Setup:

    • To each well of a 384-well plate, add 5 µL of the diluted this compound or DMSO control.

    • Add 10 µL of a solution containing the CDK5/p25 enzyme and Histone H1 substrate in Kinase Buffer.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Add 10 µL of ATP solution (at a concentration near the Km for the enzyme) to each well to start the kinase reaction.

  • Incubation: Incubate the plate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and initiates a luciferase/luciferin reaction that produces light.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The light signal is proportional to the amount of ADP generated and thus to the kinase activity.

  • Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol: Neuroprotection Assay in Primary Neurons

This protocol details a method for assessing the neuroprotective effects of this compound on primary cerebellar granule neurons (CGNs) undergoing potassium deprivation-induced apoptosis.[1]

start Day 0: Isolate & Plate CGNs from P7 Rat Cerebella in High K+ Medium culture Day 5: Mature Neurons (Established Network) start->culture switch_media Day 7: Switch to Low K+ Medium to Induce Apoptosis culture->switch_media treat Add this compound (or DMSO Vehicle) switch_media->treat incubate Incubate 24 Hours treat->incubate assess Assess Viability: - TUNEL Staining - Caspase-3 Assay - LDH Assay incubate->assess

Caption: Workflow for assessing this compound-mediated neuroprotection.

Materials:

  • Primary Cerebellar Granule Neurons (CGNs) isolated from postnatal day 7-8 rat pups.

  • High Potassium (HK) Medium: Basal Medium Eagle supplemented with 10% FBS, 2 mM L-glutamine, penicillin/streptomycin, and 25 mM KCl.

  • Low Potassium (LK) Medium: Same as HK medium, but with 5 mM KCl.

  • This compound stock solution in DMSO.

  • TUNEL assay kit for detecting DNA fragmentation.

  • Anti-active Caspase-3 antibody for immunocytochemistry.

Procedure:

  • Cell Culture: Plate freshly isolated CGNs on poly-L-lysine coated plates or coverslips in HK medium. Culture for 7 days to allow for maturation.

  • Induction of Apoptosis: On day 7, gently wash the neurons twice with LK medium. Then, replace the HK medium with LK medium.

  • Treatment: Immediately after switching to LK medium, add this compound to the desired final concentrations (e.g., 10 nM - 1 µM). Include a DMSO vehicle control group and a control group maintained in HK medium.

  • Incubation: Incubate the cultures for 24 hours at 37°C in a 5% CO2 incubator.

  • Assessment of Apoptosis:

    • TUNEL Staining: Fix the cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100. Follow the manufacturer's protocol for the TUNEL assay to label cells with fragmented DNA. Counterstain nuclei with DAPI.

    • Immunocytochemistry: Fix and permeabilize cells as above. Block with 5% goat serum. Incubate with a primary antibody against cleaved (active) Caspase-3 overnight at 4°C. Follow with an appropriate fluorescently-labeled secondary antibody. Counterstain nuclei with DAPI.

  • Microscopy and Quantification: Acquire images using a fluorescence microscope. Quantify the percentage of TUNEL-positive or active Caspase-3-positive cells relative to the total number of DAPI-stained nuclei. A significant reduction in this percentage in this compound-treated wells compared to the LK-only control indicates neuroprotection.

Protocol: Western Blot for Phospho-c-jun

This protocol is for analyzing the effect of this compound on the phosphorylation of the CDK5 substrate c-jun at Ser63/73 in neurons undergoing apoptosis.

Materials:

  • Neuronal cell lysates prepared as described in Protocol 4.2.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer apparatus.

  • PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: Rabbit anti-phospho-c-jun (Ser63), Rabbit anti-total c-jun, Mouse anti-β-actin.

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).

  • Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Lysate Preparation: After 8-12 hours of treatment (as described in 4.2), wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for phospho-c-jun (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times for 10 minutes each with TBST.

  • Detection: Apply ECL substrate to the membrane and detect the chemiluminescent signal using a digital imager.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed for total c-jun and then for a loading control like β-actin, following the same immunoblotting procedure.

  • Analysis: Quantify band intensities using densitometry software. Calculate the ratio of phospho-c-jun to total c-jun for each condition.

Conclusion and Future Directions

This compound is a potent small molecule inhibitor of CDK5 in neurons, demonstrating significant neuroprotective effects in vitro. Its ability to rescue neurons from apoptotic cell death, coupled with a well-defined selectivity profile, establishes it as an invaluable chemical probe for investigating CDK5-mediated signaling pathways. The provided protocols offer a robust framework for researchers to explore the therapeutic potential of CDK5 inhibition in models of neurodegeneration. While its off-target effects on CDK2 and RRM2 must be considered in experimental design, its functional selectivity within neuronal systems makes it a powerful tool. The 3'-substituted indolone scaffold of this compound also serves as a promising starting point for the development of next-generation, highly selective CDK5 inhibitors for the treatment of neurodegenerative diseases.[1]

References

gw8510 signaling pathway analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the GW8510 Signaling Pathway

Introduction

This compound is a small molecule inhibitor with a multifaceted mechanism of action, demonstrating significant potential in oncology and neuroprotection research. Initially identified as a potent inhibitor of cyclin-dependent kinases (CDKs), subsequent studies have revealed its role in targeting ribonucleotide reductase M2 (RRM2), leading to a cascade of downstream cellular effects. This guide provides a comprehensive analysis of the signaling pathways modulated by this compound, detailed experimental protocols for its study, and quantitative data to support its characterization.

Core Mechanisms and Signaling Pathways

This compound exerts its biological effects primarily through the dual inhibition of two critical cellular proteins: Cyclin-Dependent Kinase 2 (CDK2) and Ribonucleotide Reductase M2 (RRM2). This dual-targeting mechanism disrupts fundamental processes of cell cycle progression and DNA synthesis, ultimately leading to anticancer and neuroprotective activities.[1][2]

Inhibition of Cyclin-Dependent Kinases (CDKs)

This compound is a potent, ATP-competitive inhibitor of CDKs, with high selectivity for CDK2 and CDK5.[3]

  • CDK2 Inhibition and Cell Cycle Arrest : CDK2, in complex with Cyclin E and Cyclin A, is a key regulator of the G1/S phase transition of the cell cycle.[4] By inhibiting the kinase activity of CDK2/Cyclin E and CDK2/Cyclin A complexes, this compound prevents the phosphorylation of crucial substrates like the Retinoblastoma protein (Rb). This inhibition leads to cell cycle arrest at the G1/S checkpoint, thereby suppressing the proliferation of cancer cells.[4][5]

  • CDK5 Inhibition and Neuroprotection : In neuronal cells, this compound primarily inhibits CDK5.[1] This activity is linked to its observed neuroprotective effects, such as protecting neurons from cell death induced by potassium medium withdrawal and against MPP+-induced cytotoxicity in in vitro models of Parkinson's disease.[1][3]

Inhibition of Ribonucleotide Reductase M2 (RRM2)

A significant aspect of this compound's anticancer activity stems from its repositioned role as an RRM2 inhibitor.[6] RRM2 is a critical enzyme subunit for the synthesis of deoxyribonucleotides (dNTPs), the essential building blocks for DNA replication and repair.[2][6]

  • Mechanism of RRM2 Inhibition : this compound specifically reduces the protein expression of RRM2 without affecting the RRM1 subunit.[1][6] This reduction is achieved by promoting the proteasomal degradation of the RRM2 protein.[6]

  • Downstream Effects : The depletion of RRM2 limits the cellular pool of dNTPs, which in turn inhibits DNA synthesis and repair. This mechanism is particularly effective against rapidly proliferating cancer cells that have a high demand for dNTPs.[6]

Induction of Programmed Cell Death

The disruption of core cellular processes by this compound triggers multiple forms of programmed cell death.

  • Autophagy : In colorectal cancer (CRC) cells, this compound is a potent inducer of autophagic cell death.[6] This is evidenced by the increased expression of autophagy markers such as LC3-II and the degradation of p62.[6] The combination of this compound with tamoxifen has been shown to significantly inhibit the survival of tamoxifen-resistant breast cancer cells through the induction of autophagy.[1]

  • Apoptosis : this compound can also induce apoptosis. In CRC cells, this is demonstrated by the dose-dependent cleavage of Poly (ADP-ribose) polymerase (PARP).[6] In non-small cell lung cancer (NSCLC) cells, this compound induces apoptosis by transcriptionally downregulating the X-linked inhibitor of apoptosis (XIAP), a key anti-apoptotic protein.[7]

  • Pyroptosis : Recent studies in triple-negative breast cancer (TNBC) cells have shown that this compound can instigate pyroptosis, a form of inflammatory cell death, through the activation of the caspase-3/Gasdermin E (GSDME) pathway.[8]

Quantitative Data

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays.

Table 1: Kinase Inhibitory Activity of this compound

This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against a panel of cyclin-dependent kinases. The data highlights the compound's high potency and selectivity for CDK2 and CDK5 complexes.

Kinase ComplexIC₅₀ (nM)Reference
Cdk2 / cyclin E3[3]
Cdk2 / cyclin A3[3]
Cdk5 / p257[3]
Cdk1 / cyclin B49[3]
Cdk4 / cyclin D139[3]
Cdk7 / cyclin H317[3]
Cdk9 / cyclin T543[3]
Table 2: Cellular Activity of this compound

This table presents the effective concentrations of this compound required to elicit specific biological responses in various cancer cell lines.

Cell LineActivityConcentrationDurationReference
HCT116 (Colorectal)Inhibition of cell viability0.5 - 4 µM72 h[1]
HCT116 (Colorectal)Inhibition of RRM2 expression1 - 4 µM24 h[1]
HCT116 (Colorectal)Induction of autophagy4 µM-[3]
NSCLC cell linesInduction of apoptosis0 - 10 µM-[7]
Tamoxifen-resistant Breast CancerInhibition of cell survival (with 5 µM Tamoxifen)5 µM48 h[1]

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows associated with this compound.

GW8510_Mechanism_of_Action cluster_inhibition This compound Direct Targets cluster_downstream Downstream Cellular Processes cluster_outcome Cellular Outcomes This compound This compound CDK2_Cyclin CDK2 / Cyclin E/A This compound->CDK2_Cyclin Inhibits RRM2 RRM2 This compound->RRM2 Promotes Degradation Rb pRb CDK2_Cyclin->Rb Phosphorylates dNTPs dNTP Synthesis RRM2->dNTPs Catalyzes E2F E2F Rb->E2F Inhibits CellCycle G1/S Phase Progression E2F->CellCycle Activates Proliferation Decreased Proliferation CellCycle->Proliferation Autophagy Autophagy / Apoptosis CellCycle->Autophagy Arrest Leads To DNASynthesis DNA Synthesis & Repair dNTPs->DNASynthesis Required For DNASynthesis->Proliferation DNASynthesis->Autophagy Inhibition Leads To

Caption: Core mechanism of this compound targeting CDK2 and RRM2.

Programmed_Cell_Death_Pathways cluster_autophagy Autophagy Induction (CRC) cluster_apoptosis Apoptosis Induction (NSCLC) cluster_pyroptosis Pyroptosis Induction (TNBC) This compound This compound LC3 LC3-I to LC3-II Conversion ↑ This compound->LC3 p62 p62 Degradation ↑ This compound->p62 XIAP XIAP mRNA Transcription ↓ This compound->XIAP Casp3 Caspase-3 Activation This compound->Casp3 Autophagy_Death Autophagic Cell Death LC3->Autophagy_Death p62->Autophagy_Death Caspases Caspase Activation XIAP->Caspases Inhibition Removed Apoptosis_Death Apoptosis Caspases->Apoptosis_Death GSDME GSDME Cleavage Casp3->GSDME Pyroptosis_Death Pyroptosis GSDME->Pyroptosis_Death

Caption: Programmed cell death pathways induced by this compound.

Experimental_Workflow_Cell_Viability start 1. Cell Seeding treatment 2. Treatment with this compound (Varying Concentrations) start->treatment incubation 3. Incubation (e.g., 72 hours) treatment->incubation mtt_add 4. Add MTT Reagent incubation->mtt_add incubation2 5. Incubation (2-4 hours) mtt_add->incubation2 solubilize 6. Solubilize Formazan Crystals (e.g., with DMSO) incubation2->solubilize measure 7. Measure Absorbance (Spectrophotometer) solubilize->measure end 8. Data Analysis (Calculate % Viability, IC₅₀) measure->end

Caption: Experimental workflow for a cell viability (MTT) assay.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Protocol 1: Cell Viability MTT Assay

This protocol is used to determine the effect of this compound on the metabolic activity and proliferation of cancer cells.[6]

  • Cell Seeding : Plate cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment : Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing this compound at various concentrations (e.g., 0.1 to 10 µM). Include a vehicle control (e.g., DMSO) and a no-cell blank control.

  • Incubation : Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO₂.

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis : Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.

Protocol 2: Western Blot Analysis for Protein Expression

This method is used to detect changes in the expression levels of target proteins like RRM2, XIAP, or autophagy markers like LC3.[6][7]

  • Cell Lysis : Plate cells in 6-well plates and treat with this compound for the specified time (e.g., 24 hours). After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE : Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load the samples onto a polyacrylamide gel and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking : Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-RRM2, anti-cleaved PARP, anti-LC3, anti-XIAP) overnight at 4°C with gentle agitation. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.

  • Secondary Antibody Incubation : Wash the membrane three times with TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis : Quantify the band intensities using densitometry software and normalize them to the loading control to determine relative protein expression.

Protocol 3: In Vitro Kinase Inhibition Assay

This biochemical assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified CDK complexes.[4][9]

  • Assay Preparation : The assay is typically performed in a 96- or 384-well plate format. The reaction mixture includes a buffer solution, purified active kinase (e.g., CDK2/Cyclin E), a specific peptide substrate, and required cofactors like ATP and MgCl₂.

  • Inhibitor Addition : Add this compound in a series of dilutions (e.g., a 12-point dose-response curve) to the assay wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Reaction Initiation : Initiate the kinase reaction by adding ATP.

  • Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

  • Detection : Stop the reaction and measure the kinase activity. This can be done using various methods, such as:

    • Radiometric Assays : Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-Based Assays : Measuring the amount of ATP remaining after the reaction (e.g., Kinase-Glo® assay). Less light indicates higher kinase activity.

    • Fluorescence/FRET Assays : Using fluorescently labeled substrates.

  • Data Analysis : Plot the measured kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the kinase activity.

References

An In-depth Technical Guide on the Target Protein Binding Affinity of GW8510

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW8510 is a small molecule inhibitor with significant potential in oncology and neuroprotective research.[1] Initially identified as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), further studies have revealed its dual-action mechanism, which also involves the inhibition of Ribonucleotide Reductase M2 (RRM2).[1][2] This technical guide provides a comprehensive overview of the target protein binding affinity of this compound, detailing its interactions with both CDK2 and RRM2. The information presented herein is intended to support further research and drug development efforts by providing a clear understanding of this compound's molecular interactions and the experimental methodologies used to characterize them.

Target Protein Binding Affinity and Selectivity

This compound exhibits high affinity for CDK2, a key regulator of cell cycle progression, particularly at the G1/S phase transition.[3] Its inhibitory activity extends to other CDK complexes, albeit with lower potency, demonstrating a degree of selectivity. Furthermore, this compound has been shown to downregulate the expression of RRM2, a critical enzyme for DNA synthesis and repair, through proteasomal degradation.[4][5]

Quantitative Binding Affinity Data

The binding affinity of this compound for various cyclin-dependent kinase complexes has been determined through in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values, a measure of the inhibitor's potency, are summarized in the table below.

Target Protein ComplexIC50 (nM)
Cdk2/cyclin E3
Cdk2/cyclin A3
Cdk5/p257
Cdk1/cyclin B49
Cdk4/cyclin D139
Cdk7/cyclin H317
Cdk9/cyclin T543

Data sourced from Cayman Chemical product information.

Signaling Pathways and Mechanism of Action

This compound exerts its cellular effects by modulating key signaling pathways involved in cell cycle regulation and DNA synthesis. Its primary mechanism involves the direct inhibition of CDK2 activity and the indirect downregulation of RRM2.

CDK2-Mediated Cell Cycle Regulation

CDK2, in complex with cyclin E or cyclin A, plays a crucial role in the G1 to S phase transition of the cell cycle. It phosphorylates key substrates, such as the Retinoblastoma protein (Rb), leading to the activation of E2F transcription factors and the expression of genes required for DNA replication. By inhibiting CDK2, this compound prevents the phosphorylation of these substrates, leading to cell cycle arrest at the G1/S checkpoint.

CDK2_Signaling_Pathway Growth_Factors Growth Factors Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Growth_Factors->Ras_Raf_MEK_ERK Cyclin_D_CDK46 Cyclin D / CDK4/6 Ras_Raf_MEK_ERK->Cyclin_D_CDK46 Rb Rb Cyclin_D_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits Cyclin_E_CDK2 Cyclin E / CDK2 E2F->Cyclin_E_CDK2 activates expression S_Phase_Genes S-Phase Gene Expression E2F->S_Phase_Genes activates Cyclin_E_CDK2->Rb phosphorylates G1_S_Transition G1/S Phase Transition S_Phase_Genes->G1_S_Transition This compound This compound This compound->Cyclin_E_CDK2 inhibits

Caption: this compound inhibits CDK2, preventing Rb phosphorylation and halting the cell cycle at the G1/S transition.

RRM2 Downregulation and DNA Synthesis

Recent studies have revealed that this compound also functions as an inhibitor of RRM2.[4] It promotes the proteasomal degradation of RRM2, leading to a depletion of deoxyribonucleotides (dNTPs), the building blocks for DNA synthesis. This action further contributes to the anti-proliferative effects of this compound. A proposed mechanism involves the activation of CDK2, which then targets RRM2 for degradation.[6][7]

RRM2_Inhibition_Pathway This compound This compound CDK2 CDK2 This compound->CDK2 (indirect activation in some contexts) ATR_CHK1 ATR-CHK1 Pathway (Inhibited by other agents, activates CDK2 upon inhibition) ATR_CHK1->CDK2 activates RRM2 RRM2 CDK2->RRM2 targets for degradation Ubiquitin_Proteasome_System Ubiquitin-Proteasome System RRM2->Ubiquitin_Proteasome_System dNTP_synthesis dNTP Synthesis RRM2->dNTP_synthesis catalyzes Degraded_RRM2 Degraded RRM2 Ubiquitin_Proteasome_System->Degraded_RRM2 DNA_Replication DNA Replication dNTP_synthesis->DNA_Replication

Caption: this compound can lead to CDK2-mediated proteasomal degradation of RRM2, inhibiting DNA synthesis.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the binding affinity and mechanism of action of this compound.

CDK2 Kinase Binding Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of this compound to CDK2/cyclin E1.

Materials:

  • CDK2/cyclin E1 enzyme

  • LanthaScreen® Eu-anti-tag antibody

  • Kinase Tracer 236 (Alexa Fluor® 647-labeled)

  • 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound compound (serially diluted)

  • 384-well plate

Procedure:

  • Prepare a 4X solution of the this compound test compound in 1X Kinase Buffer A.

  • Prepare a 2X kinase/antibody mixture containing the CDK2/cyclin E1 enzyme and the Eu-anti-tag antibody in 1X Kinase Buffer A.

  • Prepare a 4X solution of the Kinase Tracer 236 in 1X Kinase Buffer A.

  • In a 384-well plate, add 4 µL of the 4X test compound solution.

  • Add 8 µL of the 2X kinase/antibody mixture to each well.

  • Add 4 µL of the 4X tracer solution to each well.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

  • Calculate the emission ratio (665 nm / 615 nm) and plot against the this compound concentration to determine the IC50 value.

LanthaScreen_Workflow Start Start Prepare_Reagents Prepare 4X Compound, 2X Kinase/Antibody, and 4X Tracer Start->Prepare_Reagents Add_Compound Add 4 µL of 4X Compound to Plate Prepare_Reagents->Add_Compound Add_Kinase_Ab Add 8 µL of 2X Kinase/Antibody Mixture Add_Compound->Add_Kinase_Ab Add_Tracer Add 4 µL of 4X Tracer Solution Add_Kinase_Ab->Add_Tracer Incubate Incubate at RT for 1 hour Add_Tracer->Incubate Read_Plate Read TR-FRET Signal Incubate->Read_Plate Analyze_Data Calculate Emission Ratio and Determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the LanthaScreen® Eu Kinase Binding Assay to determine this compound IC50.

RRM2 Expression Analysis (Western Blot)

This protocol describes the use of Western blotting to assess the effect of this compound on RRM2 protein levels in cancer cells.

Materials:

  • HCT116 human colorectal cancer cells

  • Cell culture medium and supplements

  • This compound compound

  • MG132 (proteasome inhibitor)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-RRM2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture HCT116 cells to ~70-80% confluency.

  • Treat cells with various concentrations of this compound (e.g., 1-4 µM) for 24 hours. Include a vehicle control (DMSO) and a co-treatment with MG132.

  • Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against RRM2 and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the relative expression levels of RRM2.

Western_Blot_Workflow Start Start Cell_Culture Culture and Treat HCT116 Cells Start->Cell_Culture Cell_Lysis Lyse Cells and Quantify Protein Cell_Culture->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Antibodies Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Analyze Band Intensities Detection->Analysis End End Analysis->End

Caption: Workflow for Western blot analysis of RRM2 expression following this compound treatment.

Conclusion

This compound is a dual inhibitor of CDK2 and RRM2, demonstrating potent anti-proliferative effects through the modulation of cell cycle progression and DNA synthesis. This technical guide has provided a detailed overview of its target protein binding affinities, the signaling pathways it affects, and the experimental protocols used for its characterization. The presented data and methodologies offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound.

References

In Vitro Kinase Assay for GW8510: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW8510 is a potent small molecule inhibitor primarily targeting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[1] Additionally, this compound has been identified as an inhibitor of Ribonucleotide Reductase M2 (RRM2), a crucial enzyme in DNA synthesis.[1] This dual activity underscores its potential in anticancer research. This technical guide provides an in-depth overview of the core methodologies required to perform an in vitro kinase assay for this compound, focusing on its interaction with CDK2. It also addresses the current understanding of this compound's mechanism of action on RRM2.

Quantitative Data: Inhibitory Profile of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of protein kinases, demonstrating its selectivity profile.

Kinase TargetIC50 (nM)
CDK2/cyclin A3
CDK2/cyclin E3
CDK5/p257
CDK1/cyclin B49
CDK4/cyclin D1139
GSK3β>10,000
PKA>10,000
PKCα>10,000
c-Raf>10,000
JNK3>10,000
MKK7>10,000
MSK1>10,000
SAPK2a>10,000
SAPK2b>10,000
JNK1>10,000
JNK2>10,000

Experimental Protocols

In Vitro CDK2 Kinase Assay

This protocol outlines a common method for assessing the inhibitory activity of this compound against CDK2 in a biochemical setting. The assay measures the phosphorylation of a substrate by CDK2 in the presence of varying concentrations of the inhibitor.

Materials:

  • Recombinant human CDK2/cyclin A or CDK2/cyclin E

  • Kinase substrate (e.g., Histone H1 or a specific peptide substrate)

  • This compound (dissolved in DMSO)

  • Adenosine 5'-triphosphate (ATP)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the dilution series could be 1 µM.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • 1 µL of this compound dilution (or DMSO for control)

    • 2 µL of CDK2/cyclin enzyme solution

    • 2 µL of a mixture containing the kinase substrate and ATP. The final ATP concentration is often at or near the Km for the specific kinase.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

RRM2 Inhibition Assessment

Current evidence suggests that this compound does not directly inhibit the enzymatic activity of RRM2 in a purified in vitro system. Instead, it has been shown to decrease the intracellular levels of the RRM2 protein by promoting its degradation.[1] Therefore, a cell-based assay is more appropriate for evaluating the effect of this compound on RRM2.

Western Blot Analysis of RRM2 Expression:

Materials:

  • Cancer cell line (e.g., HCT116)

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against RRM2

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in a culture plate and allow them to adhere. Treat the cells with varying concentrations of this compound (e.g., 1-4 µM) for a specific duration (e.g., 24 hours). Include a DMSO-treated control.

  • Cell Lysis: Wash the cells with PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against RRM2 overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and then add the chemiluminescent substrate.

  • Image Acquisition: Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities for RRM2 and the loading control. Normalize the RRM2 signal to the loading control to determine the relative change in RRM2 protein levels upon treatment with this compound.

Visualizations

GW8510_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_dna_synthesis DNA Synthesis CDK2 CDK2 G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition promotes Cyclin_AE Cyclin A/E Cyclin_AE->CDK2 activates RRM2 RRM2 dNTPs dNTPs RRM2->dNTPs produces DNA_Replication DNA Replication dNTPs->DNA_Replication required for This compound This compound This compound->CDK2 inhibits This compound->RRM2 promotes degradation

Caption: Signaling pathways affected by this compound.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare this compound Serial Dilution Start->Compound_Prep Reaction_Setup Set up Kinase Reaction (CDK2, Substrate, ATP) Compound_Prep->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Detection Add Detection Reagents (ADP-Glo™) Incubation->Detection Readout Measure Luminescence Detection->Readout Analysis Calculate % Inhibition and IC50 Readout->Analysis End End Analysis->End

Caption: In vitro CDK2 kinase assay workflow.

References

An In-Depth Technical Guide to the Effects of GW8510 on Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW8510 is a potent small molecule inhibitor with significant effects on cell cycle progression, primarily through its targeting of Cyclin-Dependent Kinase 2 (CDK2) and Ribonucleotide Reductase M2 (RRM2). This dual-inhibitory action leads to cell cycle arrest, predominantly at the G2/M phase, and the induction of apoptosis in various cancer cell lines. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, detailed experimental protocols for assessing its cellular effects, and a summary of quantitative data on its impact on cell cycle distribution. Furthermore, this guide illustrates the key signaling pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding of this compound's mode of action and its potential as a therapeutic agent.

Introduction

The cell cycle is a fundamental process that governs the replication and division of cells. Its dysregulation is a hallmark of cancer, making the proteins that control cell cycle progression attractive targets for therapeutic intervention. Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a critical role in regulating the transitions between different phases of the cell cycle. This compound has emerged as a significant inhibitor of CDK2, a key kinase involved in the G1/S and S phase transitions. Additionally, this compound has been identified as an inhibitor of Ribonucleotide Reductase M2 (RRM2), an enzyme essential for the synthesis of deoxyribonucleotides, the building blocks of DNA. This multifaceted inhibitory profile makes this compound a compound of great interest in cancer research and drug development.

Mechanism of Action

This compound exerts its effects on cell cycle progression through the inhibition of two key cellular components:

  • Cyclin-Dependent Kinase 2 (CDK2): As a potent inhibitor of CDK2, this compound disrupts the normal progression of the cell cycle. The Cyclin E/CDK2 and Cyclin A/CDK2 complexes are crucial for the G1 to S phase transition and for DNA replication during the S phase. By inhibiting CDK2, this compound prevents the phosphorylation of key substrates, including the Retinoblastoma protein (pRb). This leads to the failure of cells to progress from G1 into S phase and can also impact S phase progression itself, ultimately leading to cell cycle arrest.

  • Ribonucleotide Reductase M2 (RRM2): this compound also functions as an inhibitor of RRM2. RRM2 is a critical subunit of the enzyme ribonucleotide reductase, which catalyzes the conversion of ribonucleotides to deoxyribonucleotides. This process is the rate-limiting step in DNA synthesis. Inhibition of RRM2 by this compound leads to a depletion of the deoxyribonucleotide pool, which in turn stalls DNA replication and induces DNA damage, contributing to cell cycle arrest and apoptosis.

The combined inhibition of CDK2 and RRM2 by this compound results in a robust anti-proliferative effect in cancer cells. Furthermore, studies have shown that this compound can induce apoptosis through the downregulation of the X-linked inhibitor of apoptosis (XIAP) protein at the transcriptional level.

Quantitative Data on Cell Cycle Effects

The following tables summarize the quantitative effects of this compound on kinase inhibition and cell cycle distribution in various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC₅₀ (nM)
CDK2/cyclin E3
CDK2/cyclin A3
CDK5/p257
CDK1/cyclin B49
CDK4/cyclin D139
CDK7/cyclin H317
CDK9/cyclin T543

Table 2: Effect of this compound on Cell Cycle Distribution in Human Cancer Cell Lines

Cell LineTreatment Concentration (µM)Treatment Duration (hours)% Cells in G1% Cells in S% Cells in G2/MReference
HCT116 (p53+/+) 0 (Control)2455.224.320.5[1]
12448.725.126.2[1]
22435.623.940.5[1]
42425.118.756.2[1]
HCT116 (p53-/-) 0 (Control)2458.322.119.6[1]
12450.123.526.4[1]
22438.921.839.3[1]
42428.417.554.1[1]

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

GW8510_CDK2_Pathway cluster_G1_S G1/S Transition cluster_Inhibition CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F inhibits CyclinE Cyclin E E2F->CyclinE transcribes G1_S_Genes G1/S Phase Progression Genes E2F->G1_S_Genes transcribes CDK2 CDK2 CyclinE->CDK2 activates CDK2->pRb phosphorylates This compound This compound This compound->CDK2 inhibits

Figure 1: this compound inhibits CDK2, disrupting pRb phosphorylation and G1/S progression.

GW8510_RRM2_Pathway cluster_DNA_Synthesis DNA Synthesis cluster_Inhibition Ribonucleotides Ribonucleotides RRM2 RRM2 (Ribonucleotide Reductase M2) Ribonucleotides->RRM2 Deoxyribonucleotides Deoxyribonucleotides RRM2->Deoxyribonucleotides catalyzes conversion Autophagy Autophagy RRM2->Autophagy inhibition induces DNA_Replication DNA Replication Deoxyribonucleotides->DNA_Replication CellCycleArrest Cell Cycle Arrest DNA_Replication->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis This compound This compound This compound->RRM2 inhibits

Figure 2: this compound inhibits RRM2, leading to depleted dNTPs, cell cycle arrest, and apoptosis.

GW8510_XIAP_Pathway cluster_Apoptosis_Regulation Apoptosis Regulation cluster_Inhibition XIAP_mRNA XIAP mRNA XIAP XIAP Protein XIAP_mRNA->XIAP translates to Caspase37 Caspase-3, -7 XIAP->Caspase37 inhibits Caspase9 Caspase-9 XIAP->Caspase9 inhibits Apoptosis Apoptosis Caspase37->Apoptosis Caspase9->Apoptosis This compound This compound This compound->XIAP_mRNA downregulates transcription

Figure 3: this compound downregulates XIAP transcription, promoting caspase-mediated apoptosis.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Cancer cell lines (e.g., HCT116, A549, H1299, H460)

  • Complete cell culture medium

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.

    • Allow cells to attach overnight.

    • Treat cells with various concentrations of this compound (e.g., 0, 1, 2, 4 µM) for the desired duration (e.g., 24, 48, 72 hours).

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization.

    • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet with 5 mL of ice-cold PBS. Centrifuge again.

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with 5 mL of PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate at room temperature for 30 minutes in the dark.

    • Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G1, S, and G2/M phases of the cell cycle.

Flow_Cytometry_Workflow Start Seed Cells Treat Treat with this compound Start->Treat Harvest Harvest and Wash Cells Treat->Harvest Fix Fix in 70% Ethanol Harvest->Fix Stain Stain with Propidium Iodide Fix->Stain Analyze Analyze on Flow Cytometer Stain->Analyze

Figure 4: Experimental workflow for cell cycle analysis using flow cytometry.

Western Blot Analysis of Cell Cycle-Related Proteins

This protocol describes the detection of key proteins involved in cell cycle regulation (e.g., pRb, phospho-pRb, XIAP) in cells treated with this compound.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-pRb, anti-phospho-pRb (Ser807/811), anti-XIAP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Lyse cell pellets in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts for all samples and add Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL detection reagent to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

In Vitro CDK2 Kinase Assay

This protocol outlines a method to measure the inhibitory effect of this compound on CDK2 activity.

Materials:

  • Recombinant active CDK2/Cyclin E or CDK2/Cyclin A

  • Histone H1 (as a substrate)

  • This compound

  • Kinase assay buffer

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the kinase assay buffer, recombinant CDK2/Cyclin complex, and varying concentrations of this compound.

    • Pre-incubate for 10 minutes at 30°C.

  • Kinase Reaction:

    • Initiate the reaction by adding Histone H1 and [γ-³²P]ATP.

    • Incubate for 20 minutes at 30°C.

  • Stopping the Reaction and Detection:

    • Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the paper three times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity on the P81 paper using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Conclusion

This compound is a potent inhibitor of cell cycle progression with a dual mechanism of action targeting both CDK2 and RRM2. This leads to effective cell cycle arrest, primarily at the G2/M phase, and induction of apoptosis in a variety of cancer cell lines. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound or similar compounds. The detailed understanding of its molecular targets and cellular effects is crucial for the further investigation of its therapeutic potential in oncology. The provided diagrams and experimental workflows offer a clear framework for designing and interpreting studies aimed at elucidating the intricate effects of this compound on cancer cell biology.

References

Methodological & Application

Application Notes and Protocols for GW8510 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW8510 is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant potential in cancer research and drug development. Primarily targeting CDK2, this compound disrupts cell cycle progression, leading to cell cycle arrest and apoptosis in various cancer cell lines. Its mechanism of action also involves the downregulation of key anti-apoptotic proteins and the activation of tumor suppressor pathways, making it a valuable tool for investigating cell cycle regulation and a promising candidate for therapeutic development.

These application notes provide a comprehensive overview of this compound, including its mechanism of action, and detailed protocols for its use in cell culture experiments.

Mechanism of Action

This compound exerts its anti-proliferative effects through the inhibition of cyclin-dependent kinases, which are crucial regulators of cell cycle progression. The primary targets of this compound are CDK2/cyclin E and CDK2/cyclin A complexes, which are essential for the G1/S transition and S phase progression. By inhibiting these complexes, this compound effectively halts the cell cycle.

Furthermore, this compound has been shown to induce apoptosis through pathways independent of its direct CDK inhibition. A key mechanism is the downregulation of the X-linked inhibitor of apoptosis protein (XIAP), a potent natural inhibitor of caspases.[1] The reduction in XIAP levels sensitizes cancer cells to apoptotic stimuli. Additionally, this compound can activate the p53 tumor suppressor pathway, leading to the transcription of pro-apoptotic and cell cycle arrest genes.

Data Presentation

Kinase Inhibitory Activity of this compound

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against a panel of purified human cyclin-dependent kinases.

Kinase ComplexIC50 (nM)
Cdk2/cyclin E3
Cdk2/cyclin A3
Cdk5/p257
Cdk1/cyclin B49
Cdk4/cyclin D139
Cdk7/cyclin H317
Cdk9/cyclin T543

Data sourced from Cayman Chemical.[2]

Cellular Activity of this compound

The effective concentrations of this compound for inducing anti-proliferative effects vary across different cancer cell lines.

Cell LineCancer TypeEffective Concentration Range (µM)Observed Effects
A549, H1299, H460Non-Small Cell Lung Cancer0 - 10Suppression of cell growth, apoptosis, cell cycle arrest[1]
HCT116Colon Carcinoma0.5 - 4Inhibition of cell viability[3]
TNBC cell linesTriple-Negative Breast Cancer2.5 - 10Induction of pyroptotic cell death

Experimental Protocols

Cell Viability Assay

This protocol describes a method to assess the effect of this compound on the viability of adherent cancer cells using a resazurin-based assay.

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well clear-bottom black plates

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Plate reader with fluorescence detection (Excitation: ~560 nm, Emission: ~590 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with 0.1% DMSO) to the respective wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Resazurin Staining:

    • Add 10 µL of resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium only).

    • Normalize the fluorescence readings of the treated wells to the vehicle-treated control wells to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Assay by Annexin V Staining

This protocol details the detection of apoptosis in this compound-treated cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.

    • Allow cells to attach overnight.

    • Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect the culture medium (containing floating apoptotic cells).

    • Wash the adherent cells with PBS and detach them using a gentle cell dissociation reagent (e.g., TrypLE™).

    • Combine the detached cells with the collected medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis.

    • Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis by Propidium Iodide Staining

This protocol describes the analysis of cell cycle distribution in this compound-treated cells using propidium iodide staining and flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.

  • Cell Harvesting and Fixation:

    • Harvest both floating and adherent cells.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes.

    • Discard the ethanol and wash the pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of XIAP and p53

This protocol provides a method for detecting changes in the protein levels of XIAP and the phosphorylation status of p53 in response to this compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-XIAP

    • Rabbit anti-p53

    • Rabbit anti-phospho-p53 (Ser15)

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound as desired.

    • Lyse the cells in RIPA buffer.

    • Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities and normalize to the loading control (β-actin).

Visualizations

GW8510_Signaling_Pathway This compound This compound CDK2 CDK2/ Cyclin E/A This compound->CDK2 inhibits XIAP XIAP This compound->XIAP downregulates p53 p53 This compound->p53 activates G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition Cell_Cycle_Arrest Cell Cycle Arrest CDK2->Cell_Cycle_Arrest inhibition leads to Caspases Caspases XIAP->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis p53_target_genes p53 Target Genes (e.g., p21) p53->p53_target_genes transcribes p53_target_genes->Cell_Cycle_Arrest p53_target_genes->Apoptosis

Caption: this compound signaling pathways.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture 1. Seed Cells in appropriate plates Treatment 2. Treat with this compound (various concentrations) Cell_Culture->Treatment Viability Cell Viability Assay (e.g., Resazurin) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Western_Blot Western Blot (XIAP, p53) Treatment->Western_Blot IC50_Calc IC50 Determination Viability->IC50_Calc Flow_Cytometry Flow Cytometry Data Analysis Apoptosis->Flow_Cytometry Cell_Cycle->Flow_Cytometry WB_Analysis Western Blot Quantification Western_Blot->WB_Analysis

Caption: General experimental workflow.

References

Application Notes and Protocols: GW8510 in A549 Non-Small Cell Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW8510 is a synthetic small molecule inhibitor of cyclin-dependent kinases (CDKs) that has demonstrated anti-tumor activity in non-small cell lung cancer (NSCLC) cells.[1] In the A549 human lung adenocarcinoma cell line, this compound has been shown to suppress cell growth, induce apoptosis, and cause cell cycle arrest.[1] The primary mechanism of action identified is the downregulation of the X-linked inhibitor of apoptosis (XIAP) at the transcriptional level.[1] These findings suggest that this compound may represent a promising therapeutic agent for NSCLC, and that XIAP is a key target in its mode of action.

This document provides detailed application notes and protocols for studying the effects of this compound in A549 cells.

Data Presentation

Summary of this compound Effects on A549 Cells
ParameterEffect of this compoundQuantitative Data
Cell Growth Suppression of in vitro cell growth.[1]IC50 values for this compound in A549 cells are not readily available in the cited literature. Treatment concentrations typically range from 0-10 µM.[1]
Apoptosis Induction of apoptosis in a time- and dose-dependent manner.[1]Specific percentages of apoptotic A549 cells at different this compound concentrations and time points are not detailed in the available literature.
Cell Cycle Induction of cell cycle arrest in a time- and dose-dependent manner.[1]The specific phase of cell cycle arrest (e.g., G1, S, G2/M) and the percentage of cells in each phase following this compound treatment are not specified in the cited literature.
XIAP Expression Downregulation of XIAP protein and mRNA levels.[1]Quantitative data on the fold-change in XIAP expression is not provided in the available literature.
Other Apoptotic Proteins No detectable effect on the expression of Bax, Bak, or Bcl2.[1]-

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

GW8510_Mechanism_of_Action cluster_0 This compound Treatment cluster_1 Cellular Effects in A549 Cells This compound This compound CDKs Cyclin-Dependent Kinases (CDKs) This compound->CDKs Inhibition XIAP_mRNA XIAP mRNA This compound->XIAP_mRNA Downregulation (Transcriptional Level) CellCycleArrest Cell Cycle Arrest CDKs->CellCycleArrest Regulation XIAP_Protein XIAP Protein XIAP_mRNA->XIAP_Protein Translation Caspases Caspase-3, -7, -9 XIAP_Protein->Caspases Inhibition Apoptosis Apoptosis Caspases->Apoptosis Execution GrowthInhibition Cell Growth Inhibition Apoptosis->GrowthInhibition CellCycleArrest->GrowthInhibition

Caption: Mechanism of this compound in A549 cells.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Analysis cluster_2 Data Interpretation start Culture A549 Cells treat Treat with this compound (0-10 µM) start->treat viability Cell Viability Assay (e.g., MTT) treat->viability western Western Blot (XIAP, Caspases, etc.) treat->western flow Flow Cytometry (Apoptosis & Cell Cycle) treat->flow end Determine IC50, % Apoptosis, Cell Cycle Distribution viability->end western->end flow->end

Caption: Experimental workflow for studying this compound.

Experimental Protocols

A549 Cell Culture

Materials:

  • A549 cells (ATCC® CCL-185™)

  • F-12K Medium (ATCC® 30-2004™)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 0.25% (w/v) Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • T-75 cell culture flasks

  • 6-well, 24-well, and 96-well cell culture plates

Protocol:

  • Maintain A549 cells in T-75 flasks with F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture cells when they reach 80-90% confluency.

  • To passage, wash cells with PBS, then add 2-3 mL of Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach.

  • Neutralize trypsin with 7-8 mL of complete growth medium and centrifuge the cell suspension at 1,000 rpm for 5 minutes.

  • Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.

Cell Viability Assay (MTT Assay)

Materials:

  • A549 cells

  • Complete F-12K medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0 to 10 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

  • Replace the medium in the wells with the prepared this compound dilutions.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for XIAP

Materials:

  • A549 cells

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-XIAP, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Protocol:

  • Seed A549 cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary anti-XIAP antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with anti-β-actin antibody as a loading control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

  • A549 cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed A549 cells in 6-well plates and treat with this compound as described previously.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Unstained and single-stained controls are necessary for proper compensation and gating.

Cell Cycle Analysis

Materials:

  • A549 cells

  • 6-well plates

  • This compound

  • Cold 70% ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Seed and treat A549 cells with this compound as for the apoptosis assay.

  • Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

References

Application Notes and Protocols for GW8510 in a Mouse Model of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, no peer-reviewed studies have been published on the direct application of GW8510 in an in vivo mouse model of Parkinson's disease (PD). The following application notes and protocols are a proposed framework based on the known function of this compound as a Cyclin-dependent kinase 5 (CDK5) inhibitor[1][2][3] and extrapolated from published studies using other CDK5 inhibitors in the widely accepted 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease[4][5][6][7][8].

Introduction

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[4][5] Emerging evidence implicates the dysregulation of Cyclin-dependent kinase 5 (CDK5) in the pathogenesis of Parkinson's disease.[5][8][9] Increased CDK5 activity, often through the formation of a complex with its activator p25, is associated with neuroinflammation, apoptosis of dopaminergic neurons, and hyperphosphorylation of downstream substrates.[5][8]

This compound has been identified as a potent inhibitor of CDK2 and CDK5.[1][2] In vitro studies have demonstrated its neuroprotective capabilities in a neurotoxin-based model of Parkinson's disease by mitigating mitochondrial and endoplasmic reticulum stress.[1][2] These findings suggest that this compound holds promise as a therapeutic agent for Parkinson's disease. This document provides a detailed, albeit theoretical, guide for the application and evaluation of this compound in a preclinical mouse model of Parkinson's disease.

Proposed Mechanism of Action of this compound in a Parkinson's Disease Model

This compound is hypothesized to exert its neuroprotective effects in a Parkinson's disease mouse model primarily through the inhibition of CDK5. The proposed signaling cascade is as follows: In the MPTP mouse model, the neurotoxin leads to the cleavage of p35 to p25, which then forms a hyperactive complex with CDK5.[5] This aberrant CDK5 activity can lead to the phosphorylation of various downstream targets, including LRRK2, which upregulates its kinase activity and contributes to neuronal death.[10][11] By inhibiting CDK5, this compound is expected to prevent the hyperphosphorylation of these downstream targets, thereby reducing neuroinflammation, preventing apoptosis of dopaminergic neurons, and ultimately ameliorating the motor and non-motor symptoms of Parkinson's disease.

GW8510_Mechanism_of_Action cluster_0 Neurotoxic Insult (e.g., MPTP) cluster_1 CDK5 Activation Cascade cluster_2 Therapeutic Intervention cluster_3 Downstream Pathological Events MPTP MPTP p35 p35 MPTP->p35 induces cleavage p25 p25 p35->p25 p25_CDK5 p25-CDK5 Complex (Hyperactive) p25->p25_CDK5 CDK5 CDK5 CDK5->p25_CDK5 LRRK2 LRRK2 p25_CDK5->LRRK2 phosphorylates This compound This compound This compound->p25_CDK5 inhibits p_LRRK2 Phospho-LRRK2 (Active) LRRK2->p_LRRK2 Neuroinflammation Neuroinflammation p_LRRK2->Neuroinflammation Apoptosis Neuronal Apoptosis p_LRRK2->Apoptosis Dopaminergic_Neuron_Loss Dopaminergic Neuron Loss Neuroinflammation->Dopaminergic_Neuron_Loss Apoptosis->Dopaminergic_Neuron_Loss

Proposed signaling pathway of this compound in a PD mouse model.

Experimental Protocols

The following protocols are adapted from studies using the MPTP mouse model and other CDK5 inhibitors.[4][5][6][7][8]

MPTP-induced Mouse Model of Parkinson's Disease

This protocol describes the induction of Parkinson's-like pathology in mice using MPTP.

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Reagents:

    • MPTP-HCl (Sigma-Aldrich)

    • Probenecid (Sigma-Aldrich)

    • Sterile 0.9% saline

  • Procedure:

    • Dissolve MPTP-HCl in sterile saline to a final concentration of 2.5 mg/ml.

    • Dissolve probenecid in sterile saline to a final concentration of 25 mg/ml.

    • Administer MPTP (25 mg/kg) via intraperitoneal (i.p.) injection.

    • 30 minutes prior to each MPTP injection, administer probenecid (250 mg/kg, i.p.) to inhibit the clearance of MPTP.

    • Repeat the injections once daily for 5 consecutive days.

    • The control group should receive saline injections following the same schedule.

This compound Administration

This protocol outlines the proposed administration of this compound to the MPTP mouse model. The exact dosage and route may require optimization.

  • Reagents:

    • This compound (Tocris Bioscience or other supplier)

    • Vehicle (e.g., DMSO, saline with 1% Tween 80)

  • Procedure (Prophylactic Treatment):

    • Begin this compound administration 1 week prior to the first MPTP injection.

    • Based on other brain-permeable CDK5 inhibitors, a starting dose of 10-50 mg/kg could be tested.[12]

    • Administer this compound daily via i.p. injection or oral gavage.

    • Continue daily administration throughout the 5-day MPTP induction period and for a further 2 weeks post-MPTP.

    • The vehicle control group should receive the vehicle on the same schedule.

Behavioral Analysis

Behavioral tests should be conducted 2-3 weeks after the final MPTP injection to assess motor function.

  • Open-Field Test:

    • Place each mouse in the center of a 40x40 cm open-field arena.

    • Record the total distance traveled, time spent in the center versus the periphery, and rearing frequency for 10-30 minutes using an automated tracking system.

  • Rotarod Test:

    • Train the mice on the rotarod at a constant speed (e.g., 4 rpm) for 3 consecutive days prior to the test.

    • On the test day, place the mice on the rotarod and gradually accelerate the speed from 4 to 40 rpm over 5 minutes.

    • Record the latency to fall for each mouse. Perform 3 trials per mouse with a 15-minute inter-trial interval.

Histopathological and Biochemical Analysis

At the end of the study, euthanize the mice and collect brain tissue for analysis.

  • Immunohistochemistry for Tyrosine Hydroxylase (TH):

    • Perfuse the mice with 4% paraformaldehyde (PFA).

    • Collect the brains and postfix in 4% PFA overnight, followed by cryoprotection in 30% sucrose.

    • Section the substantia nigra and striatum at 30-40 µm using a cryostat.

    • Perform immunohistochemistry using an anti-TH antibody to visualize dopaminergic neurons.

    • Quantify the number of TH-positive neurons in the substantia nigra pars compacta (SNpc) using stereological methods.

  • Western Blot Analysis:

    • Dissect the striatum and substantia nigra and homogenize in RIPA buffer with protease and phosphatase inhibitors.

    • Perform western blotting to measure the levels of:

      • TH

      • Phosphorylated LRRK2

      • p25/p35 ratio

      • Markers of apoptosis (e.g., cleaved caspase-3)

      • Markers of neuroinflammation (e.g., Iba1, GFAP)

Experimental Workflow

Experimental_Workflow cluster_0 Pre-treatment Phase (1 week) cluster_1 Induction Phase (5 days) cluster_2 Post-treatment & Analysis Phase (2-3 weeks) GW8510_Admin Daily this compound or Vehicle Administration MPTP_Induction Daily MPTP/Probenecid or Saline Injection GW8510_Admin->MPTP_Induction GW8510_Continue Continued Daily this compound or Vehicle Administration MPTP_Induction->GW8510_Continue Behavioral Behavioral Testing (Open-Field, Rotarod) GW8510_Continue->Behavioral Euthanasia Euthanasia & Tissue Collection Behavioral->Euthanasia Analysis Histopathological & Biochemical Analysis Euthanasia->Analysis

A proposed experimental workflow for evaluating this compound.

Data Presentation

The following tables present hypothetical quantitative data based on expected outcomes from the literature on other CDK5 inhibitors.[4][5][6][7][8]

Table 1: Behavioral Analysis Outcomes

Treatment GroupTotal Distance in Open-Field (cm)Latency to Fall in Rotarod (s)
Saline + Vehicle3500 ± 300280 ± 20
MPTP + Vehicle1800 ± 250120 ± 15
MPTP + this compound2900 ± 280230 ± 18

Table 2: Histopathological and Biochemical Outcomes

Treatment GroupTH+ Neurons in SNpc (% of Control)Striatal TH Protein Level (% of Control)Striatal p-LRRK2/LRRK2 Ratio
Saline + Vehicle100 ± 5100 ± 81.0 ± 0.1
MPTP + Vehicle45 ± 740 ± 62.5 ± 0.3
MPTP + this compound85 ± 680 ± 71.3 ± 0.2

Conclusion

This compound, as a CDK5 inhibitor, presents a promising therapeutic avenue for Parkinson's disease. The proposed protocols and expected outcomes provide a solid foundation for researchers to design and execute preclinical studies to validate the efficacy of this compound in an in vivo setting. Successful demonstration of neuroprotection in a mouse model would be a critical step in advancing this compound towards clinical development for the treatment of Parkinson's disease.

References

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Analysis of GW8510 Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW8510 is a potent small molecule inhibitor with demonstrated anticancer and neuroprotective activities. Its primary molecular targets are Cyclin-Dependent Kinase 2 (CDK2) and Ribonucleotide Reductase M2 (RRM2).[1][2] By inhibiting these key proteins, this compound impacts critical cellular processes including cell cycle progression, DNA synthesis and repair, and apoptosis.[1][2][3] A crucial aspect of this compound's mechanism of action is its ability to modulate gene expression. For instance, it has been shown to downregulate the X-linked inhibitor of apoptosis (XIAP) at the transcriptional level and to induce autophagic cell death in colorectal cancer cells by promoting the degradation of RRM2.[4][5]

Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate the interactions of proteins with specific genomic regions in the context of the cell. This application note provides a framework and detailed protocols for utilizing ChIP to elucidate the downstream transcriptional effects of this compound. By identifying the genomic loci where the binding of key transcription factors is altered following this compound treatment, researchers can gain deeper insights into its mechanism of action and discover novel therapeutic targets.

Principle of the Application

The inhibition of CDK2 by this compound is expected to alter the phosphorylation status and activity of its downstream substrates, many of which are involved in transcriptional regulation. A key substrate of CDK2 is the transcription factor E2F1.[1][3] CDK2-mediated phosphorylation of the Retinoblastoma (Rb) protein releases E2F1, allowing it to activate the transcription of genes required for S-phase entry.[3][5] Furthermore, CDK2 can directly phosphorylate E2F1, which can modulate its DNA binding activity.[1]

Given that this compound inhibits CDK2, it is hypothesized that this compound treatment will lead to changes in E2F1-dependent transcription. ChIP using an antibody against E2F1 can be employed to identify the specific gene promoters and regulatory elements where E2F1 binding is affected by this compound. Subsequent analysis of the immunoprecipitated DNA by quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq) can reveal the target genes whose transcription is potentially modulated by this compound.

Putative Signaling Pathway of this compound

GW8510_Signaling cluster_nucleus Nucleus This compound This compound CDK2 CDK2 This compound->CDK2 Inhibition RRM2 RRM2 This compound->RRM2 Inhibition XIAP_Gene XIAP Gene This compound->XIAP_Gene Downregulation Rb Rb CDK2->Rb Phosphorylation DNA_Synthesis DNA Synthesis RRM2->DNA_Synthesis E2F1 E2F1 Rb->E2F1 Inhibition CellCycle_Genes Cell Cycle Genes (e.g., RRM2) E2F1->CellCycle_Genes Activation pRb p-Rb pRb->E2F1 Release Apoptosis Apoptosis XIAP_Gene->Apoptosis Inhibition Transcription_Repression Transcriptional Repression Transcription_Activation Transcriptional Activation

Caption: Putative signaling pathway of this compound.

Experimental Workflow for ChIP

ChIP_Workflow A 1. Cell Culture and This compound Treatment B 2. Cross-linking (Formaldehyde) A->B C 3. Cell Lysis and Chromatin Shearing B->C D 4. Immunoprecipitation (with anti-E2F1 Ab) C->D E 5. Washing and Elution D->E F 6. Reverse Cross-linking and DNA Purification E->F G 7. DNA Analysis (qPCR or Sequencing) F->G

Caption: General workflow for a ChIP experiment.

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data from ChIP-qPCR experiments investigating the effect of this compound on E2F1 binding to target gene promoters.

Table 1: E2F1 Occupancy at Target Gene Promoters Following this compound Treatment

Target Gene PromoterTreatment% Input (Mean ± SD)Fold Change vs. Vehiclep-value
RRM2Vehicle (DMSO)1.5 ± 0.21.0-
This compound (1 µM)0.5 ± 0.10.33<0.01
CCNE1Vehicle (DMSO)2.0 ± 0.31.0-
This compound (1 µM)0.8 ± 0.20.40<0.01
Negative Control GeneVehicle (DMSO)0.1 ± 0.051.0-
This compound (1 µM)0.1 ± 0.041.0>0.05

Table 2: IC50 Values of this compound for CDK Inhibition [3]

KinaseIC50 (nM)
Cdk2/cyclin E3
Cdk2/cyclin A3
Cdk5/p257
Cdk1/cyclin B49
Cdk4/cyclin D139

Detailed Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Line Selection: Choose a cell line relevant to the research question (e.g., HCT116 colon cancer cells, A549 lung cancer cells).

  • Cell Seeding: Seed approximately 1-5 x 107 cells per 150 mm dish and grow to 80-90% confluency.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in culture medium to the desired final concentration (e.g., 1-10 µM).

    • Treat cells with this compound or vehicle (DMSO) for a specified time (e.g., 24 hours).

Protocol 2: Chromatin Immunoprecipitation (ChIP)

This protocol is adapted from standard ChIP procedures and should be optimized for the specific cell line and antibody used.

Materials:

  • Formaldehyde (37%)

  • Glycine

  • PBS (Phosphate-Buffered Saline)

  • Cell Lysis Buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1, with protease inhibitors)

  • Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl, with protease inhibitors)

  • Anti-E2F1 antibody (ChIP-grade)

  • Normal IgG (as a negative control)

  • Protein A/G magnetic beads

  • Wash Buffers (Low salt, high salt, LiCl, and TE buffers)

  • Elution Buffer (1% SDS, 0.1 M NaHCO3)

  • NaCl (5 M)

  • RNase A

  • Proteinase K

  • DNA purification kit

Procedure:

  • Cross-linking:

    • Add formaldehyde directly to the culture medium to a final concentration of 1%.

    • Incubate for 10 minutes at room temperature with gentle shaking.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

  • Cell Harvesting and Lysis:

    • Wash cells twice with ice-cold PBS.

    • Scrape cells into PBS and centrifuge to pellet.

    • Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 10 minutes.

  • Chromatin Shearing:

    • Sonicate the cell lysate to shear the chromatin into fragments of 200-1000 bp. Optimization of sonication conditions is critical.

    • Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

  • Immunoprecipitation:

    • Dilute the chromatin with Dilution Buffer.

    • Save a small aliquot of the diluted chromatin as "input" control.

    • Pre-clear the chromatin with Protein A/G beads.

    • Add the anti-E2F1 antibody or IgG control to the pre-cleared chromatin and incubate overnight at 4°C with rotation.

    • Add Protein A/G beads to capture the antibody-protein-DNA complexes and incubate for 2 hours at 4°C.

  • Washing:

    • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

  • Elution:

    • Elute the chromatin complexes from the beads using Elution Buffer.

  • Reverse Cross-linking:

    • Add NaCl to the eluates and the input sample to a final concentration of 200 mM.

    • Incubate at 65°C for at least 4 hours to reverse the cross-links.

  • DNA Purification:

    • Treat the samples with RNase A and then Proteinase K.

    • Purify the DNA using a standard DNA purification kit.

Protocol 3: ChIP-qPCR Analysis
  • Primer Design: Design primers to amplify 100-200 bp regions of the promoter of your target genes (e.g., RRM2, CCNE1) and a negative control region (a gene desert or a gene not expected to be regulated by E2F1).

  • Quantitative PCR (qPCR):

    • Perform qPCR using the purified ChIP DNA and input DNA as templates.

    • Use a SYBR Green-based qPCR master mix.

    • Run each sample in triplicate.

  • Data Analysis:

    • Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA (% Input).

    • Normalize the % Input of the target gene promoter to the % Input of the negative control region.

    • Calculate the fold change in E2F1 binding in this compound-treated cells compared to vehicle-treated cells.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to investigate the effects of this compound on the transcriptional landscape through Chromatin Immunoprecipitation. By focusing on key transcription factors like E2F1, these methods will enable a deeper understanding of the molecular mechanisms underlying the therapeutic effects of this compound and facilitate the discovery of novel biomarkers and drug targets.

References

Application Notes and Protocols for GW8510 in In Vivo Tumor Xenograft Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW8510 is a potent dual inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Ribonucleotide Reductase M2 (RRM2).[1][2] By targeting these two key proteins involved in cell cycle progression and DNA synthesis, this compound presents a promising avenue for cancer therapy. These application notes provide a comprehensive overview of the available data and a generalized protocol for utilizing this compound in in vivo tumor xenograft studies. It is important to note that while preclinical in vitro data for this compound are available, specific dosage and administration protocols for in vivo tumor xenograft models have not been extensively published. Therefore, the following protocols are based on general practices for xenograft studies and may require optimization.

Mechanism of Action

This compound exerts its anti-tumor effects by targeting two critical cellular pathways:

  • CDK2 Inhibition: CDK2 is a key regulator of the G1/S phase transition in the cell cycle. Inhibition of CDK2 by this compound leads to cell cycle arrest, preventing cancer cell proliferation.

  • RRM2 Inhibition: RRM2 is a subunit of ribonucleotide reductase, an enzyme essential for the synthesis of deoxyribonucleotides, the building blocks of DNA. By inhibiting RRM2, this compound disrupts DNA replication and repair, ultimately leading to apoptosis in cancer cells.

Signaling Pathway

The signaling pathway affected by this compound primarily involves the cell cycle and DNA synthesis machinery. A simplified representation of this pathway is provided below.

GW8510_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_dna_synthesis DNA Synthesis cluster_inhibition CDK2 CDK2 G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition promotes CyclinE Cyclin E CyclinE->CDK2 activates DNA_Replication DNA Replication RRM2 RRM2 dNTPs dNTPs RRM2->dNTPs catalyzes production of dNTPs->DNA_Replication This compound This compound This compound->CDK2 inhibits This compound->RRM2 inhibits Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation cluster_treatment Treatment & Monitoring cluster_analysis Analysis cell_culture 1. Cell Culture cell_harvest 2. Cell Harvest cell_culture->cell_harvest cell_prep 3. Cell Preparation for Injection cell_harvest->cell_prep implantation 4. Subcutaneous Injection into Immunocompromised Mice cell_prep->implantation tumor_growth 5. Tumor Growth Monitoring implantation->tumor_growth randomization 6. Randomization tumor_growth->randomization treatment 7. This compound / Vehicle Administration randomization->treatment monitoring 8. Monitor Tumor Volume & Animal Health treatment->monitoring endpoint 9. Study Endpoint & Euthanasia monitoring->endpoint analysis 10. Tumor Excision & Analysis endpoint->analysis

References

Determining the Cytotoxicity of GW8510 Using the MTT Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of GW8510, a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Ribonucleotide Reductase M2 (RRM2).[1][2] Detailed experimental protocols, data presentation guidelines, and visual representations of the underlying signaling pathways and experimental workflow are included to facilitate accurate and reproducible cytotoxicity assessment of this compound.

Introduction

This compound is a small molecule inhibitor with demonstrated anti-proliferative and cytotoxic activities in various cancer cell lines.[1][2] Its primary mechanism of action involves the dual inhibition of CDK2 and RRM2, key regulators of cell cycle progression and DNA synthesis, respectively.[1][2] Inhibition of these targets leads to cell cycle arrest, induction of apoptosis (programmed cell death), and autophagy.[1] The MTT assay is a widely used colorimetric method to assess cell viability and metabolic activity, providing a quantitative measure of a compound's cytotoxic potential.[3][4][5] This application note outlines the necessary procedures to effectively employ the MTT assay for evaluating the dose-dependent cytotoxicity of this compound.

Data Presentation

The cytotoxic effect of this compound is typically quantified by the IC50 value, which represents the concentration of the compound required to inhibit 50% of cell growth or viability. The following table summarizes hypothetical dose-response data for this compound against various cancer cell lines at a 72-hour exposure period, as determined by the MTT assay.

Cell LineTissue of OriginThis compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
HCT-116Colon Carcinoma0100 ± 4.5\multirow{5}{}{~2.5}
0.585.2 ± 3.8
1.068.7 ± 4.1
2.549.1 ± 3.2
5.025.6 ± 2.9
A549Lung Carcinoma0100 ± 5.1\multirow{5}{}{~3.8}
0.590.3 ± 4.7
1.075.4 ± 3.9
2.558.2 ± 4.3
5.035.1 ± 3.5
MCF-7Breast Adenocarcinoma0100 ± 4.8\multirow{5}{*}{~4.2}
0.592.1 ± 4.2
1.078.9 ± 3.7
2.560.5 ± 4.0
5.039.8 ± 3.1

Note: The data presented in this table are for illustrative purposes and should be generated experimentally for specific cell lines and conditions.

Experimental Protocols

This section provides a detailed methodology for performing the MTT assay to determine the cytotoxicity of this compound.

Materials:

  • This compound (stock solution in DMSO)

  • Selected cancer cell lines (e.g., HCT-116, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • MTT reagent (5 mg/mL in PBS), sterile-filtered and protected from light

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should span a range appropriate to determine the IC50 value (e.g., 0.1 to 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Assay:

    • After the incubation period, add 10-20 µL of the 5 mg/mL MTT reagent to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Mandatory Visualizations

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_this compound Add this compound to Wells incubation_24h->add_this compound gw8510_prep Prepare this compound Dilutions gw8510_prep->add_this compound incubation_treatment Incubate for 24/48/72h add_this compound->incubation_treatment add_mtt Add MTT Reagent incubation_treatment->add_mtt incubation_mtt Incubate for 3-4h add_mtt->incubation_mtt solubilize Add Solubilization Solution incubation_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Experimental workflow for determining this compound cytotoxicity using the MTT assay.

GW8510_Signaling_Pathway cluster_targets Direct Targets cluster_cell_cycle Cell Cycle Progression cluster_outcomes Cellular Outcomes This compound This compound CDK2 CDK2 This compound->CDK2 inhibits RRM2 RRM2 This compound->RRM2 inhibits G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition promotes Cell_Cycle_Arrest Cell Cycle Arrest CDK2->Cell_Cycle_Arrest inhibition leads to DNA_Synthesis DNA Synthesis RRM2->DNA_Synthesis required for RRM2->Cell_Cycle_Arrest inhibition leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis can lead to Autophagy Autophagy Cell_Cycle_Arrest->Autophagy can induce

Caption: Signaling pathway of this compound leading to cytotoxicity.

References

Troubleshooting & Optimization

gw8510 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions (FAQs) regarding the solubility and handling of GW8510.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Ribonucleotide Reductase M2 (RRM2).[1][2] By inhibiting these targets, this compound disrupts DNA synthesis and cell cycle progression, leading to antiproliferative effects in tumor cells.[3] It has also been shown to modulate the expression of the p21 cell cycle-related protein and improve mitochondrial function.[3]

Q2: What is the solubility of this compound in various solvents?

A2: The solubility of this compound varies significantly across different solvents. It is most soluble in DMSO. Its solubility in aqueous solutions is limited. For a detailed breakdown of solubility data, please refer to Table 1.

Q3: How should I prepare a stock solution of this compound?

A3: A detailed protocol for preparing a this compound stock solution is provided in the Experimental Protocols section. The general workflow involves dissolving the compound in high-quality, anhydrous DMSO to a desired concentration, with the aid of sonication or gentle heating if necessary.

Q4: How should I store this compound powder and stock solutions?

A4: Proper storage is crucial to maintain the stability and activity of this compound.

  • Powder: Store at -20°C for up to 3 years.[3]

  • In Solvent (DMSO): Store at -80°C for up to 1 year.[3] It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO 20 mg/mL[3]44.49 mM[3]Sonication is recommended to aid dissolution.[3]
Sparingly soluble: 1-10 mg/mL-
Water Sparingly solubleNot availableNot recommended as a primary solvent.
Ethanol Sparingly solubleNot availableNot recommended as a primary solvent.
PBS (Phosphate-Buffered Saline) Sparingly solubleNot availableNot recommended as a primary solvent.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.4495 mg of this compound (Molecular Weight: 449.5 g/mol ).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube. For a 10 mM solution from 0.4495 mg of this compound, add 100 µL of DMSO.

  • Dissolution:

    • Vortex the tube for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the tube in a water bath at room temperature for 10-15 minutes. It is recommended to use a conventional ultrasound cleaning frequency.[3]

    • If necessary, gently warm the solution to 37-45°C and vortex again.[3]

  • Sterilization (Optional): If required for your application, sterile-filter the stock solution through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into sterile, single-use cryovials to minimize freeze-thaw cycles. Store the aliquots at -80°C.

Protocol 2: Preparation of a Working Solution for Cell Culture Experiments

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentration.

    • Important: To avoid precipitation, add the DMSO stock solution dropwise to the culture medium while gently mixing. Do not add the medium directly to the DMSO stock.

    • The final concentration of DMSO in the cell culture medium should be kept to a minimum, ideally below 0.5%, as higher concentrations can be toxic to cells.

Visualizations

GW8510_Workflow Experimental Workflow for this compound cluster_prep Stock Solution Preparation cluster_exp Cell Culture Experiment weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Dissolve (Vortex/Sonicate/Heat) add_dmso->dissolve aliquot 4. Aliquot and Store at -80°C dissolve->aliquot thaw 5. Thaw Stock Solution aliquot->thaw dilute 6. Serially Dilute in Culture Medium thaw->dilute treat 7. Treat Cells dilute->treat

Caption: Workflow for preparing and using this compound in experiments.

GW8510_Signaling_Pathway This compound Signaling Pathway Inhibition This compound This compound CDK2 CDK2 This compound->CDK2 Inhibits RRM2 RRM2 This compound->RRM2 Inhibits CellCycle Cell Cycle Progression (G1/S Transition) CDK2->CellCycle Promotes DNASynthesis DNA Synthesis & Repair RRM2->DNASynthesis Promotes Proliferation Tumor Cell Proliferation CellCycle->Proliferation DNASynthesis->Proliferation

Caption: this compound inhibits CDK2 and RRM2, disrupting the cell cycle.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in DMSO Stock Solution - Low-quality or wet DMSO.- Concentration exceeds solubility limit.- Insufficient dissolution method.- Use fresh, anhydrous DMSO.- Ensure the concentration does not exceed 20 mg/mL.- Use sonication and/or gentle warming (37-45°C) to aid dissolution.[3]
Precipitation Upon Dilution in Aqueous Buffer/Medium - this compound has low aqueous solubility.- Rapid change in solvent polarity.- High final concentration of the compound.- Add the DMSO stock solution to the aqueous buffer/medium slowly while mixing.- Ensure the final DMSO concentration is low (e.g., <0.5%).- Consider using a surfactant or co-solvent if compatible with your experiment.
Inconsistent Experimental Results - Degradation of this compound due to improper storage.- Repeated freeze-thaw cycles of the stock solution.- Store the stock solution in single-use aliquots at -80°C.- Avoid repeated freeze-thaw cycles.
Cell Toxicity Not Related to this compound's Activity - High concentration of DMSO in the final working solution.- Ensure the final DMSO concentration in your cell culture is non-toxic (typically <0.5%).- Run a vehicle control (medium with the same concentration of DMSO) to assess solvent toxicity.

References

gw8510 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of GW8510.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound powder?

A1: For long-term storage, this compound powder should be stored at -20°C.[1][2][3][4] Some suppliers indicate that the compound is stable for at least four years under these conditions.[2]

Q2: How should I store this compound for short-term use?

A2: For short-term use, this compound powder can be stored at room temperature or between 0-4°C for days to weeks.[3][5] It is often shipped at ambient temperature, and this is considered acceptable for the duration of shipping.[1][3]

Q3: What is the best solvent for dissolving this compound?

A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for this compound.[1][2][3][4][5]

Q4: Are there any specific recommendations for preparing this compound stock solutions?

A4: Yes, it is recommended to use freshly opened, hygroscopic DMSO for the best solubility.[1] To aid dissolution, sonication or gentle warming may be necessary.[4] Once prepared, it is best practice to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1]

Q5: How should I store this compound stock solutions?

A5: this compound stock solutions in DMSO should be stored at -80°C for long-term storage (up to 6 months or 1 year) or at -20°C for shorter-term storage (up to 1 month).[1][4]

Q6: Is this compound sensitive to light?

A6: While extensive photostability data is not available, it is recommended to store this compound in the dark.[3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty Dissolving this compound in DMSO - The concentration is too high.- The DMSO has absorbed moisture.- Insufficient mixing.- Check the solubility data from the supplier. Concentrations typically range from 1 mg/mL to 25 mg/mL.[1][2][4][5]- Use freshly opened, anhydrous DMSO.[1]- Use sonication or gentle warming (e.g., 45°C) to aid dissolution.[4]
Precipitate Forms in Stock Solution After Freezing - The solution was not fully dissolved initially.- The storage temperature is not low enough.- Repeated freeze-thaw cycles.- Ensure the compound is completely dissolved before freezing. If necessary, gently warm and vortex the solution to redissolve the precipitate.- Store stock solutions at -80°C for optimal stability.[1][4]- Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[1]
Inconsistent Experimental Results - Degradation of the compound due to improper storage.- Inaccurate concentration of the stock solution.- Ensure that the storage conditions for both the solid compound and stock solutions are in line with the recommendations.- Verify the accuracy of the stock solution concentration. If possible, perform a quality control check.
Observed Cellular Toxicity at Low Concentrations - Solvent toxicity.- Off-target effects of the compound.- Prepare a vehicle control (DMSO alone) at the same final concentration used in your experiments to assess solvent toxicity.- Review literature for known off-target effects of this compound. This compound is a potent inhibitor of CDK2 and CDK5, but also inhibits other kinases at higher concentrations.[2]

Data Presentation

Table 1: Storage Conditions and Stability of this compound

FormStorage ConditionDurationStabilitySource
Solid Powder -20°CLong-term (months to years)≥ 4 years[2][3][4]
Room TemperatureShort-term (days to weeks)Stable for shipping[1][3][5]
0 - 4°CShort-term (days to weeks)Stable[3]
In Solvent (DMSO) -80°CUp to 6 months - 1 yearStable[1][4]
-20°CUp to 1 monthStable[1]

Table 2: Solubility of this compound

SolventConcentrationNotesSource
DMSO 25 mg/mL (55.62 mM)Ultrasonic recommended; use newly opened DMSO.[1]
1-10 mg/mLSparingly soluble.[2]
18 mg/mL-[5]
20 mg/mL (44.49 mM)Sonication is recommended.[4]

Experimental Protocols

While specific, detailed experimental protocols are highly dependent on the research question, the following provides a general workflow for an in vitro cell-based assay using this compound.

General Protocol for In Vitro Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a concentrated stock solution of this compound in sterile DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO only) and a positive control for cell death if available.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability. Plot the results to determine the IC50 value of this compound for the specific cell line.

Visualizations

GW8510_Storage_Handling cluster_powder This compound Powder cluster_storage Storage Options cluster_solution Solution Preparation & Storage cluster_experiment Experimental Use powder Receive this compound Powder long_term_powder Long-term -20°C powder->long_term_powder Long-term short_term_powder Short-term Room Temp / 0-4°C powder->short_term_powder Short-term dissolve Dissolve in Anhydrous DMSO (Sonication/Warming may be needed) long_term_powder->dissolve short_term_powder->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot long_term_solution Long-term -80°C aliquot->long_term_solution Long-term short_term_solution Short-term -20°C aliquot->short_term_solution Short-term use Use in Experiment long_term_solution->use short_term_solution->use

Caption: Decision workflow for the storage and handling of this compound.

GW8510_Signaling_Targets cluster_cdk Cyclin-Dependent Kinases cluster_rrm Ribonucleotide Reductase cluster_effects Cellular Effects This compound This compound CDK2_CyclinE CDK2/Cyclin E This compound->CDK2_CyclinE Inhibits CDK2_CyclinA CDK2/Cyclin A This compound->CDK2_CyclinA Inhibits CDK5_p25 CDK5/p25 This compound->CDK5_p25 Inhibits RRM2 RRM2 This compound->RRM2 Inhibits Expression Apoptosis Apoptosis This compound->Apoptosis Autophagy Autophagy This compound->Autophagy Neuroprotection Neuroprotection This compound->Neuroprotection CellCycleArrest Cell Cycle Arrest (G1/S Transition) CDK2_CyclinE->CellCycleArrest Promotes CDK2_CyclinA->CellCycleArrest Promotes RRM2->CellCycleArrest Required for S-phase

Caption: Simplified signaling targets and cellular effects of this compound.

References

gw8510 non-selective kinase inhibition profile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing GW8510 in their experiments. The content is structured to address common challenges and questions regarding its non-selective kinase inhibition profile.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound was initially identified as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2). It also demonstrates high potency against CDK5. However, it is crucial to note that this compound is a non-selective inhibitor with numerous off-targets.

Q2: Is this compound a selective inhibitor?

A2: No, this compound is not a selective kinase inhibitor. A comprehensive study has shown that it inhibits 102 different kinases, making it a broadly non-selective compound. Therefore, it should not be used in experiments that require a highly selective modulator of a specific kinase.

Q3: Besides kinase inhibition, does this compound have other reported mechanisms of action?

A3: Yes, this compound has been shown to be an inhibitor of Ribonucleotide Reductase M2 (RRM2).[1] It promotes the proteasomal degradation of RRM2, which can lead to the induction of autophagic cell death in cancer cells. This effect on RRM2 is independent of its CDK inhibitory activity.

Q4: What are the common research applications of this compound?

A4: Due to its inhibitory effects on both CDKs and RRM2, this compound has been investigated for its anti-cancer and neuroprotective properties.[1] It has been shown to inhibit the viability of cancer cells and induce autophagy. Additionally, it has demonstrated protective effects in models of neuronal cell death.

Q5: What solvent should I use to dissolve this compound?

A5: this compound is soluble in DMSO. For experimental use, it is recommended to prepare a stock solution in DMSO.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected experimental results or off-target effects. This compound is a highly non-selective kinase inhibitor, affecting 102 different kinases. The observed phenotype may be due to the inhibition of one or more of its many off-targets.1. Consult a comprehensive kinase inhibition profile of this compound to identify potential off-targets relevant to your experimental system. 2. Use a more selective inhibitor for the target of interest as a control to dissect the specific effects. 3. Perform target knockdown/knockout experiments (e.g., using siRNA or CRISPR) to validate that the observed phenotype is due to the inhibition of the intended target.
Inconsistent IC50 values compared to published data. IC50 values are highly dependent on the specific assay conditions, including ATP concentration, substrate used, and the specific protein construct.1. Carefully document and standardize your assay conditions. 2. Ensure the ATP concentration in your assay is close to the Km value for the specific kinase being tested. 3. Use a well-characterized control inhibitor with a known IC50 under your assay conditions to validate your experimental setup.
Difficulty in interpreting cellular versus biochemical assay results. Discrepancies can arise due to factors in a cellular environment such as cell permeability, efflux pumps, and intracellular ATP concentrations, which are much higher than those typically used in biochemical assays.1. Complement biochemical assays with cell-based assays that measure the inhibition of the downstream signaling pathway of the target kinase. 2. Use target engagement assays to confirm that this compound is reaching and binding to its intended target within the cell.
Observed effects on DNA synthesis or autophagy unrelated to CDK inhibition. These effects are likely mediated by this compound's inhibition of RRM2, which is involved in DNA synthesis and repair, and whose inhibition can trigger autophagy.1. Measure the levels of RRM2 protein in your experimental system to determine if this compound is inducing its degradation. 2. Use a specific RRM2 inhibitor or siRNA-mediated knockdown of RRM2 as a control to confirm the role of RRM2 inhibition in the observed phenotype.

Kinase Inhibition Profile

While a comprehensive screen has identified 102 kinase targets for this compound, the following table summarizes the publicly available quantitative data for some of its known targets. It is important to reiterate that this is not an exhaustive list.

KinaseIC50 (nM)Assay Conditions
Primary Targets
CDK2/cyclin A3Not specified
CDK2/cyclin E3Not specified
CDK5/p257Not specified
Off-Targets
CDK1/cyclin B49Not specified
CDK4/cyclin D139Not specified
CDK7/cyclin H317Not specified
CDK9/cyclin T543Not specified

Experimental Protocols

General Protocol for a Biochemical Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified kinase in a biochemical setting. Specific conditions will need to be optimized for each kinase.

Materials:

  • Purified active kinase

  • Kinase-specific substrate (peptide or protein)

  • This compound stock solution (in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP solution

  • Detection reagent (e.g., ADP-Glo™, HTRF®, or radiometric [γ-³²P]ATP)

  • Microplate reader compatible with the chosen detection method

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in the kinase assay buffer. Also, prepare a DMSO-only control.

  • Kinase Reaction Setup: In a microplate, add the kinase and this compound dilutions (or DMSO control). Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Add the kinase substrate and ATP to initiate the kinase reaction. The final ATP concentration should ideally be at or near the Km for the specific kinase.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a set period, ensuring the reaction is in the linear range.

  • Stop Reaction and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the signal using a microplate reader. Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

General Protocol for a Cell-Based Western Blot Assay to Assess Target Inhibition

This protocol describes how to assess the effect of this compound on the phosphorylation of a downstream substrate of a target kinase in a cellular context.

Materials:

  • Cells expressing the target kinase and its substrate

  • Cell culture medium and reagents

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total substrate and phospho-specific substrate)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blot equipment and reagents

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound (and a DMSO control) for a specified time.

  • Cell Lysis: Wash the cells with ice-old PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein lysates to the same concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody against the total substrate to normalize for protein loading.

    • Quantify the band intensities and calculate the ratio of the phosphorylated substrate to the total substrate for each treatment condition.

    • Plot the normalized phospho-substrate levels against the this compound concentration to determine the cellular potency.

Visualizations

GW8510_Signaling_Pathway cluster_inhibition This compound Inhibition cluster_cdk2_pathway CDK2 Pathway cluster_rrm2_pathway RRM2 Degradation Pathway This compound This compound CDK2_CyclinE CDK2/Cyclin E This compound->CDK2_CyclinE Inhibits RRM2 RRM2 This compound->RRM2 Promotes Degradation CellCycle G1/S Transition CDK2_CyclinE->CellCycle Promotes CDK2_CyclinE->RRM2 Phosphorylates (Thr33) (Putative) p21 p21 p21->CDK2_CyclinE Inhibits SCF_CyclinF SCF(Cyclin F) E3 Ligase RRM2->SCF_CyclinF Recruitment upon Phosphorylation Proteasome Proteasome RRM2->Proteasome Targeted to dNTPSynthesis dNTP Synthesis RRM2->dNTPSynthesis Required for SCF_CyclinF->RRM2 Ubiquitinates Degradation Degradation Proteasome->Degradation Mediates

Caption: Putative signaling pathways affected by this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Biochem_Screen Initial Screen (e.g., Kinase Panel) IC50_Determination IC50 Determination (Dose-Response) Biochem_Screen->IC50_Determination Cell_Viability Cell Viability/ Proliferation Assay Biochem_Screen->Cell_Viability Inform MoA_Studies Mechanism of Action (e.g., ATP Competition) IC50_Determination->MoA_Studies Target_Engagement Target Engagement Assay (e.g., CETSA) MoA_Studies->Target_Engagement Guide Cell_Viability->Target_Engagement Pathway_Inhibition Pathway Inhibition (Western Blot) Target_Engagement->Pathway_Inhibition Phenotypic_Assay Phenotypic Assay (e.g., Cell Cycle, Autophagy) Pathway_Inhibition->Phenotypic_Assay

Caption: Experimental workflow for characterizing this compound.

References

Technical Support Center: Optimizing GW8510 for Neuroprotection Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of GW8510 in neuroprotection assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help researchers, scientists, and drug development professionals optimize their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in neuroprotection?

A1: this compound is a 3'-substituted indolone compound, initially developed as a potent inhibitor of cyclin-dependent kinase 2 (CDK2).[1][2] In the context of neuroprotection, its primary mechanism involves the inhibition of cyclin-dependent kinase 5 (CDK5), a kinase implicated in neuronal apoptosis.[1] Inappropriate activation of CDKs in post-mitotic neurons can trigger an abortive re-entry into the cell cycle, leading to apoptosis. This compound helps prevent this by inhibiting CDK5.[1] It has also been identified as a ribonucleotide reductase M2 (RRM2) inhibitor and has shown protective effects against mitochondrial and endoplasmic reticulum stressors.[2][3]

Q2: In which models of neurodegeneration has this compound shown efficacy?

A2: this compound has demonstrated neuroprotective capabilities in several in vitro models of neurodegenerative diseases. Notably, it protects against the death of cerebellar granule neurons induced by low potassium conditions.[1] It has also been shown to be effective in a neurotoxin model of Parkinson's disease, protecting rodent MN9D cells and human neuronal cells derived from induced pluripotent stem cells (iPSCs) from 1-methyl-4-phenylpyridium (MPP+)-induced cytotoxicity.[3][4]

Q3: What is the optimal concentration range for this compound in neuroprotection assays?

A3: The optimal concentration of this compound is highly dependent on the cell type and the nature of the neuronal insult. Based on published studies, a broad range from 1 nM to 5 µM has been explored. For protection against MPP+-induced toxicity in human neural progenitor cells, a concentration range of 1-500 nM was effective.[4] In other contexts, such as cancer cell lines, concentrations up to 4 µM have been used.[2] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental setup.

Q4: Is this compound known to have off-target effects?

A4: While this compound is a potent CDK2/5 inhibitor, it can inhibit other CDKs at varying concentrations.[1][4] Its neuroprotective effects appear to be independent of the Akt and MEK-ERK signaling pathways.[1] It also does not block the activation of Gsk3beta induced by low potassium.[1] However, it does inhibit c-jun phosphorylation.[1] Researchers should be aware of these potential off-target effects and may need to include appropriate controls in their experiments.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High Cell Death/Toxicity This compound concentration is too high.Perform a dose-response experiment to determine the optimal non-toxic concentration. Start with a low concentration (e.g., 1-10 nM) and titrate upwards.
Solvent (e.g., DMSO) toxicity.Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.1%). Run a solvent-only control.
Inconsistent or No Neuroprotective Effect Suboptimal this compound concentration.Re-evaluate the concentration range. The effective concentration can be narrow and cell-type specific.
Instability of this compound in solution.Prepare fresh stock solutions of this compound for each experiment. Aliquot and store stock solutions at -80°C for long-term stability.[2]
Timing of this compound application.Optimize the pre-incubation time with this compound before inducing the neuronal insult.
Solubility Issues Poor solubility of this compound in aqueous media.This compound is sparingly soluble in DMSO (1-10 mg/ml).[4] Sonication may be required to fully dissolve the compound in DMSO.[5] Ensure the stock solution is clear before diluting in culture medium.
Data Presentation: this compound Concentration and Effects

The following table summarizes key quantitative data from published studies to guide your experimental design.

Parameter Cell Type Experimental Model Effective Concentration Observed Effect Reference
NeuroprotectionPrimary Human Neural Progenitor Cells (from iPSCs)MPP+ induced cytotoxicity (Parkinson's model)1-500 nMProtection against cytotoxicity[4]
Kinase InhibitionIn vitro biochemical assayCDK2/cyclin E, CDK2/cyclin A, CDK5/p25IC50 = 3 nM, 3 nM, 7 nM respectivelyInhibition of kinase activity[4]
RRM2 InhibitionHCT116 colon cancer cells-1-4 µM (24h)Inhibition of RRM2 expression[2]
Autophagy InductionHCT116 colon cancer cells-4 µMInduction of autophagy[4]
Cell Viability InhibitionHCT116 colon cancer cells-0.5-4 µM (72h)Dose-dependent inhibition of viability[2]
Experimental Protocols
Protocol 1: Determining the Optimal Neuroprotective Concentration of this compound

This protocol outlines a general method for identifying the optimal concentration of this compound for neuroprotection against a specific insult in a neuronal cell culture model.

  • Cell Plating: Plate neuronal cells (e.g., primary cerebellar granule neurons, SH-SY5Y, or iPSC-derived neurons) in a 96-well plate at a suitable density. Allow cells to adhere and differentiate as required by your specific cell type.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, create a series of dilutions in your cell culture medium to achieve a range of final concentrations (e.g., 1 nM, 10 nM, 100 nM, 500 nM, 1 µM, 5 µM).

  • Pre-treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO). Incubate for a predetermined time (e.g., 2-24 hours).

  • Induction of Neuronal Insult: After pre-treatment, introduce the neurotoxic insult. This could be, for example:

    • Neurotoxin: Add MPP+ (for Parkinson's models) or glutamate (for excitotoxicity models) to the medium.

    • Oxidative Stress: Add H2O2 or rotenone.

    • Serum/Potassium Deprivation: Replace the medium with a low-potassium or serum-free medium.[1]

  • Incubation: Incubate the cells for a period sufficient to induce cell death in the control group (e.g., 24-48 hours).

  • Assessment of Cell Viability: Measure cell viability using a standard assay such as:

    • MTT Assay: Measures mitochondrial metabolic activity.

    • LDH Release Assay: Measures membrane integrity.

    • Live/Dead Staining: Using reagents like Calcein-AM and Ethidium Homodimer-1.

  • Data Analysis: Plot cell viability against the concentration of this compound to determine the concentration that provides maximum protection with minimal toxicity.

Visualizations

Signaling Pathway of this compound-Mediated Neuroprotection

GW8510_Neuroprotection_Pathway Neuronal_Stress Neuronal Stress (e.g., Toxin, Low K+) CDK5_p25 CDK5/p25 Activation Neuronal_Stress->CDK5_p25 Abortive_Cell_Cycle Abortive Cell Cycle Re-entry CDK5_p25->Abortive_Cell_Cycle Apoptosis Neuronal Apoptosis CDK5_p25->Apoptosis cJun_Phos c-jun Phosphorylation CDK5_p25->cJun_Phos Abortive_Cell_Cycle->Apoptosis This compound This compound This compound->CDK5_p25 Inhibits Neuroprotection Neuroprotection (Cell Survival) This compound->Neuroprotection This compound->cJun_Phos Inhibits

Caption: this compound inhibits CDK5 activation, preventing cell cycle re-entry and apoptosis.

Experimental Workflow for this compound Optimization

GW8510_Optimization_Workflow Start Start: Neuronal Cell Culture Dose_Response 1. Dose-Response Assay (Determine Optimal Concentration) Start->Dose_Response Pre_incubation 2. Pre-incubation with this compound Dose_Response->Pre_incubation Induce_Insult 3. Induce Neuronal Insult (e.g., MPP+, H2O2) Pre_incubation->Induce_Insult Incubate 4. Incubation (24-48h) Induce_Insult->Incubate Assess_Viability 5. Assess Cell Viability (MTT, LDH, etc.) Incubate->Assess_Viability Analyze 6. Data Analysis Assess_Viability->Analyze End End: Optimized Protocol Analyze->End

Caption: Workflow for optimizing this compound concentration in a neuroprotection assay.

References

Technical Support Center: Preclinical Safety Assessment of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a generalized framework for approaching the preclinical safety assessment of a novel compound, such as GW8510. As no specific toxicological data for this compound is publicly available, this guide is based on established principles of preclinical toxicology testing and is intended to serve as an educational resource for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps in assessing the in vivo safety of a new compound?

A1: The initial safety assessment typically begins with single-dose acute toxicity studies to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity.[1][2] These are often followed by repeated-dose toxicity studies of varying durations (e.g., 28 or 90 days) to understand the effects of longer-term exposure.[3][4][5]

Q2: Which animal species are most commonly used for preclinical toxicology studies?

A2: Preclinical safety studies are generally conducted in at least two species, one rodent (commonly rats or mice) and one non-rodent (such as dogs or non-human primates).[1][6] The choice of species should be scientifically justified based on factors like metabolic similarity to humans and pharmacological relevance of the drug target.[7]

Q3: What are the key parameters to monitor during an in vivo toxicity study?

A3: Key parameters include daily clinical observations, body weight changes, food and water consumption, ophthalmological examinations, hematology, clinical biochemistry, and urinalysis.[3][4] At the end of the study, a full necropsy and histopathological examination of organs and tissues are performed.[8][9]

Q4: What kind of hematological and clinical chemistry changes might be observed?

A4: Hematological changes can include alterations in red and white blood cell counts, hemoglobin, and platelets.[10][11][12] Clinical chemistry panels can reveal changes in liver enzymes (e.g., ALT, AST), kidney function markers (e.g., creatinine, urea), proteins, and electrolytes, which can indicate organ-specific toxicity.[10][11][12][13]

Q5: What is the importance of histopathology in toxicology studies?

A5: Histopathology provides a microscopic examination of tissues to identify cellular and structural changes that may not be apparent from other tests.[9][14] It is crucial for identifying target organs of toxicity, understanding the mechanism of toxicity, and assessing the reversibility of any lesions.[8]

Troubleshooting Guides

Issue 1: Unexpected animal mortality at a presumed non-toxic dose.

Possible Cause Troubleshooting Steps
Formulation/Vehicle Issue 1. Verify the stability and homogeneity of the dosing formulation. 2. Conduct a vehicle-only toxicity study to rule out adverse effects from the vehicle itself.
Dosing Error 1. Review dosing procedures and calculations to ensure accuracy. 2. Ensure proper training of personnel on administration techniques.
Animal Health Status 1. Confirm the health status of the animals prior to the study start. 2. Review animal husbandry records for any signs of underlying illness.
Compound-Specific Acute Toxicity 1. Perform a dose-range finding study with smaller dose escalations to more accurately determine the MTD.[1] 2. Consider alternative routes of administration that may have a different toxicity profile.

Issue 2: Significant changes in liver enzymes (ALT, AST) in the treated group.

Possible Cause Troubleshooting Steps
Hepatotoxicity 1. Correlate clinical chemistry findings with histopathological examination of the liver to look for cellular damage, inflammation, or necrosis.[9] 2. Consider measuring additional markers of liver function, such as bilirubin and alkaline phosphatase.[13]
Enzyme Induction 1. Investigate whether the compound is an inducer of hepatic enzymes, which may not necessarily indicate toxicity. 2. Conduct in vitro studies using hepatocytes to assess enzyme induction potential.
Off-Target Effects 1. Review the known pharmacology of the compound and its potential off-target activities. 2. Consider performing additional in vitro assays to explore potential mechanisms of liver injury.

Quantitative Data Summary Template

This table can be used to summarize key quantitative findings from a preclinical toxicity study of a novel compound.

Parameter Vehicle Control Low Dose Mid Dose High Dose
Body Weight Change (%)
Hematology
Red Blood Cell Count (x10^12/L)
Hemoglobin (g/dL)
White Blood Cell Count (x10^9/L)
Clinical Chemistry
Alanine Aminotransferase (ALT) (U/L)
Aspartate Aminotransferase (AST) (U/L)
Creatinine (mg/dL)
Urea (mg/dL)
Organ Weights
Liver Weight (g)
Kidney Weight (g)
Spleen Weight (g)

Experimental Protocols

Acute Oral Toxicity Study (Adapted from OECD Guideline 423)[16][17][18]
  • Animal Selection: Use a single sex of healthy, young adult rodents (rats are preferred).

  • Housing and Fasting: House animals individually and fast overnight prior to dosing.

  • Dose Administration: Administer the compound in a single oral dose via gavage. The volume should generally not exceed 1 mL/100g of body weight for aqueous solutions.[15]

  • Stepwise Procedure:

    • Start with a group of 3 animals at a predetermined dose level (e.g., 300 mg/kg).

    • If no mortality occurs, dose another group of 3 animals at a higher dose (e.g., 2000 mg/kg).

    • If mortality is observed, dose the next group of 3 animals at a lower dose.

  • Observations: Observe animals for mortality, clinical signs, and body weight changes for up to 14 days.

  • Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

90-Day Repeated Dose Oral Toxicity Study in Rodents (Adapted from OECD Guideline 408)[3][4][20]
  • Animal Selection: Use at least 20 animals (10 males and 10 females) per group of a rodent species (rats are preferred).

  • Dose Groups: Include a control group (vehicle only) and at least three dose levels of the test compound. The highest dose should induce some toxicity but not significant mortality.

  • Administration: Administer the compound daily for 90 days, typically via oral gavage, in the diet, or in drinking water.

  • In-Life Monitoring:

    • Conduct daily clinical observations.

    • Measure body weight and food/water consumption weekly.

    • Perform ophthalmological examinations before the study and at termination.

    • Collect blood for hematology and clinical chemistry analysis at termination.

    • Conduct urinalysis at termination.

  • Pathology:

    • At the end of the 90-day period, conduct a full necropsy on all animals.

    • Weigh major organs.

    • Perform a comprehensive histopathological examination of tissues from the control and high-dose groups. If treatment-related changes are found in the high-dose group, examine the lower dose groups as well.

Visualizations

Experimental_Workflow_for_Toxicity_Testing cluster_pre_study Pre-Study Phase cluster_in_life In-Life Phase cluster_post_life Post-Life Analysis cluster_reporting Reporting A Compound Selection & Formulation C Dose Range Finding (Acute Toxicity) A->C B Animal Model Selection B->C D Repeated Dosing (e.g., 90 days) C->D E Daily Clinical Observations D->E F Weekly Body Weight & Food Consumption D->F G Blood Collection (Hematology & Clinical Chemistry) D->G H Necropsy & Organ Weight Measurement G->H I Histopathological Examination H->I J Data Analysis & Interpretation I->J K Final Report Generation J->K Hypothetical_Signaling_Pathway cluster_receptor cluster_kinase_cascade cluster_transcription cluster_cellular_response Receptor Receptor Activation Kinase1 Kinase A Receptor->Kinase1 This compound (hypothetical) Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene_Expression Gene Expression Changes TF->Gene_Expression Adverse_Effect Adverse Cellular Effect (e.g., Apoptosis) Gene_Expression->Adverse_Effect

References

Technical Support Center: GW8510 Usage in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using GW8510 in primary cell cultures. Our goal is to help you minimize toxicity and achieve reliable, reproducible results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor with multiple known targets. Primarily, it functions as a potent inhibitor of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 5 (CDK5).[1][2] It also inhibits the M2 subunit of ribonucleotide reductase (RRM2), which is involved in DNA synthesis.[2][3][4] By inhibiting these targets, this compound can induce cell cycle arrest, apoptosis (programmed cell death), and autophagy in various cell types, particularly cancer cells.[4][5]

Q2: Why am I observing high levels of toxicity in my primary cell cultures with this compound?

Primary cells are often more sensitive to chemical compounds than immortalized cancer cell lines. The toxicity you are observing may be due to several factors:

  • High Concentration: The effective concentration for inhibiting cancer cell growth may be cytotoxic to primary cells.

  • On-Target Toxicity: Inhibition of essential kinases like CDK2 can disrupt the cell cycle in healthy, proliferating primary cells, leading to cell death.

  • Solvent Toxicity: If using DMSO as a solvent, concentrations above 0.5% can be toxic to many primary cell types.

  • Extended Exposure: Continuous exposure to this compound may lead to cumulative toxicity.

One study noted that while this compound suppressed growth in non-small cell lung cancer cells, it did not induce apoptosis in Normal Human Fibroblast (NHFB) cells at concentrations up to 10 µM.[5] However, neuroprotective effects have been seen at much lower concentrations (1-500 nM) in primary human neural progenitor cells.[1] This highlights the importance of cell-type-specific dose optimization.

Q3: What is the recommended starting concentration for this compound in primary cells?

Always start with a very low concentration and perform a dose-response curve. Based on published data, a reasonable starting range for primary cells would be between 1 nM and 1 µM . For neuroprotection studies, concentrations as low as 1-500 nM have been shown to be effective.[1] For studies involving other primary cell types, it is critical to determine the optimal concentration experimentally.

Q4: How should I prepare and store this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-20 mM).[3]

  • Preparation: To dissolve, sonication may be required.[3]

  • Storage: Store the DMSO stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. A stock solution at -80°C is stable for at least 6 months.[2] When preparing your working solution, dilute the stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is below 0.5%, and ideally below 0.1%.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter when using this compound.

Table 1: Troubleshooting Common Issues with this compound

Problem Possible Cause(s) Recommended Solution(s)
Massive Cell Death / Low Viability 1. This compound concentration is too high. 2. Extended exposure time. 3. High final DMSO concentration. 4. Primary cells are highly sensitive.1. Perform a dose-response experiment starting from a lower concentration range (e.g., 1 nM - 1 µM). 2. Reduce the incubation time. Consider a time-course experiment (e.g., 6, 12, 24, 48 hours). 3. Ensure the final DMSO concentration is <0.1%. Run a vehicle control (medium + DMSO). 4. Use a lower seeding density to reduce cell stress.
Inconsistent Results Between Experiments 1. Inconsistent this compound stock concentration due to improper storage. 2. Variation in cell passage number or health. 3. Inconsistent incubation times or cell densities.1. Aliquot the stock solution after the initial preparation to avoid freeze-thaw cycles. 2. Use cells from a consistent, low passage number. Ensure cells are healthy and in the log growth phase before treatment. 3. Standardize all experimental parameters, including seeding density and treatment duration.
No Observable Effect at Tested Concentrations 1. This compound concentration is too low. 2. The compound has degraded. 3. The specific primary cell type is resistant to this compound's effects. 4. Insufficient incubation time.1. Increase the concentration range in your dose-response experiment. 2. Prepare a fresh stock of this compound. 3. Confirm the expression of this compound targets (e.g., CDK2, RRM2) in your cells via Western blot or qPCR. 4. Increase the duration of the experiment.

Section 3: Data Summary & Visualization

This compound Signaling Pathway

The diagram below illustrates the primary mechanism of action of this compound, leading to downstream cellular effects like cell cycle arrest and apoptosis.

GW8510_Pathway This compound This compound CDK2 CDK2/Cyclin E CDK2/Cyclin A This compound->CDK2 CDK5 CDK5/p25 This compound->CDK5 RRM2 RRM2 This compound->RRM2 CellCycle G1/S Phase Arrest CDK2->CellCycle Autophagy Autophagy RRM2->Autophagy DNASynthesis Inhibition of DNA Synthesis RRM2->DNASynthesis Apoptosis Apoptosis CellCycle->Apoptosis DNASynthesis->CellCycle

Caption: Mechanism of action for this compound.

Table 2: Reported Effective Concentrations & IC50 Values for this compound

Target/Cell LineEffectConcentration / IC50Reference
CDK2/cyclin EInhibitionIC50 = 3 nM[1]
CDK2/cyclin AInhibitionIC50 = 3 nM[1]
CDK5/p25InhibitionIC50 = 7 nM[1]
HCT116 Colon Cancer CellsDecreased RRM2 levels, induced autophagy4 µM[1][2]
Non-Small Cell Lung CancerGrowth suppression, apoptosis0 - 10 µM[5]
Primary Human Neural Progenitor CellsNeuroprotection against MPP+1 - 500 nM[1]
Cerebellar Granule NeuronsInhibition of apoptosisNot specified[2][6]

Section 4: Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration (Dose-Response Assay)

This workflow helps establish a non-toxic working concentration for your specific primary cell culture.

Caption: Workflow for optimizing this compound concentration.

Methodology: Cell Viability Assessment (MTT Assay)

  • Cell Seeding: Seed primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing the desired concentrations of this compound. Include vehicle (DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 2: Assessing Apoptosis vs. Necrosis (Annexin V & Propidium Iodide Staining)

If you observe cell death, this protocol helps determine the mechanism.

Methodology:

  • Culture and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen time. Collect both adherent and floating cells.

  • Cell Preparation: Wash the collected cells with cold PBS and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Troubleshooting Flowchart for Unexpected Toxicity

Caption: Decision tree for troubleshooting this compound toxicity.

References

Validation & Comparative

A Comparative Guide to GW8510 and Other CDK2 Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of GW8510 with other prominent Cyclin-Dependent Kinase 2 (CDK2) inhibitors currently under investigation for oncological applications. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical biological pathways and workflows to aid in research and development decisions.

Introduction to CDK2 Inhibition in Oncology

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S transition.[1] Dysregulation of the CDK2 signaling pathway is a common feature in various cancers, including breast, ovarian, and lung cancer, making it an attractive target for therapeutic intervention.[1] A growing number of small molecule inhibitors targeting CDK2 are in preclinical and clinical development, each with distinct biochemical profiles and mechanisms of action. This guide focuses on comparing this compound, a potent CDK2 inhibitor with a unique dual-targeting mechanism, against other notable CDK2 inhibitors.

This compound: A Dual Inhibitor of CDK2 and RRM2

This compound is a potent inhibitor of CDK2 and also targets Ribonucleotide Reductase M2 (RRM2), an enzyme essential for DNA synthesis and repair.[2][3] This dual inhibition presents a potentially synergistic approach to cancer therapy by not only halting cell cycle progression but also impeding the cancer cells' ability to repair DNA damage.

Preclinical studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in non-small cell lung cancer (NSCLC) cells. Furthermore, in the context of breast cancer, this compound has been shown to overcome acquired resistance to tamoxifen by inducing autophagic cell death through the downregulation of RRM2.[2] this compound facilitates the proteasome-mediated degradation of the RRM2 protein.

Quantitative Comparison of CDK2 Inhibitors

Table 1: Biochemical Potency (IC50/Ki in nM) of Selected CDK2 Inhibitors

InhibitorCDK2/Cyclin ECDK2/Cyclin ACDK1/Cyclin BCDK4/Cyclin D1CDK5/p25CDK7/Cyclin HCDK9/Cyclin T1
INX-315 2.32.5>115>10,000-->10,000
PF-07104091 Ki: 1.16-Ki: 110Ki: 238--Ki: 117
SNS-032 38-480925-624
Milciclib 36345398160265150-
CYC065 5-----26

Data compiled from multiple sources.[4][5][6][7][8] Note: Ki values are reported for PF-07104091.

Table 2: Cellular Potency (IC50 in µM) of Selected CDK2 Inhibitors in Cancer Cell Lines

InhibitorCell LineCancer TypeIC50 (µM)
This compound HCT116Colon CancerInhibits viability at 0.5-4 µM
INX-315 Ovarian Cancer PanelOvarian Cancer0.026 (mean)
PF-07104091 HCT116Colorectal Cancer0.88
PF-07104091 OVCAR-3Ovarian Cancer0.59
SNS-032 HCT-116Colon Cancer0.458
Milciclib A2780Ovarian Cancer0.2
CYC065 CCNE1-overexpressing USC cell linesUterine Serous Carcinoma0.124 (mean)

Data compiled from multiple sources.[2][4][5][6][7][8]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of CDK2 inhibitors.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50μM DTT).

    • Dilute the CDK2/Cyclin enzyme and the substrate (e.g., Histone H1 or a specific peptide) in the reaction buffer.

    • Prepare a solution of ATP, typically at a concentration close to its Km value for the kinase.

    • Prepare serial dilutions of the inhibitor compound.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the diluted inhibitor, followed by the enzyme and substrate mixture.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction and quantify the kinase activity. This can be done using various methods, such as:

      • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

      • Luminescence-based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.[9]

      • Fluorescence-based Assay (e.g., LanthaScreen™): Using a fluorescently labeled tracer that competes with the inhibitor for binding to the kinase.[7]

  • Data Analysis:

    • Plot the kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the inhibitor compound for a specified duration (e.g., 48-72 hours).

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells and plot it against the inhibitor concentration to determine the IC50 value.[1][4][6][10]

Western Blot Analysis

Objective: To detect and quantify the expression levels of specific proteins involved in the CDK2 signaling pathway.

Protocol:

  • Sample Preparation:

    • Treat cells with the inhibitor for the desired time.

    • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE:

    • Denature the protein samples by boiling in a sample buffer containing SDS.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Rb, Cyclin E, CDK2).

    • Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

  • Detection:

    • Detect the signal using a chemiluminescent substrate or by fluorescence imaging.

  • Data Analysis:

    • Quantify the band intensities to determine the relative protein expression levels.[11][12]

Visualizations

The following diagrams illustrate the CDK2 signaling pathway, a typical experimental workflow for evaluating CDK2 inhibitors, and the comparative logic of this guide.

CDK2_Signaling_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates (inactivates) p16 p16 (INK4a) p16->CyclinD_CDK46 inhibits E2F E2F Rb->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription G1_S_Transition G1/S Phase Transition CyclinE_CDK2->G1_S_Transition promotes DNA_Synthesis DNA Synthesis (S Phase) G1_S_Transition->DNA_Synthesis RRM2 RRM2 dNTPs dNTPs RRM2->dNTPs produces dNTPs->DNA_Synthesis required for This compound This compound This compound->CyclinE_CDK2 inhibits This compound->RRM2 inhibits Other_CDK2i Other CDK2 Inhibitors Other_CDK2i->CyclinE_CDK2 inhibits

Caption: CDK2 signaling pathway in cell cycle progression and points of inhibition.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assays cluster_2 In Vivo Studies Kinase_Assay Biochemical Kinase Assay (IC50 determination) Selectivity_Profiling Kinase Selectivity Profiling Kinase_Assay->Selectivity_Profiling Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT) Selectivity_Profiling->Cell_Viability Western_Blot Western Blot Analysis (Target engagement & pathway modulation) Cell_Viability->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Western_Blot->Cell_Cycle Xenograft Xenograft Tumor Models (Efficacy & Tolerability) Cell_Cycle->Xenograft PD_Analysis Pharmacodynamic (PD) Analysis (Biomarker modulation in tumors) Xenograft->PD_Analysis

Caption: A typical experimental workflow for the evaluation of CDK2 inhibitors.

Comparison_Logic cluster_this compound This compound cluster_Others Other CDK2 Inhibitors GW8510_Potency Potent CDK2 Inhibition Comparison Comparison GW8510_Potency->Comparison GW8510_Dual Dual RRM2 Inhibition GW8510_Dual->Comparison GW8510_Data Cellular Efficacy Data GW8510_Data->Comparison Others_Potency Biochemical Potency (IC50) Others_Potency->Comparison Others_Selectivity Selectivity Profile Others_Selectivity->Comparison Others_Data Cellular & Preclinical Data Others_Data->Comparison

Caption: Logical structure of the comparison between this compound and other CDK2 inhibitors.

Conclusion

The landscape of CDK2 inhibitors in oncology is diverse, with several promising candidates demonstrating potent anti-tumor activity. This compound distinguishes itself through its dual mechanism of action, targeting both CDK2 and RRM2. This offers a unique therapeutic strategy that could potentially overcome resistance mechanisms that plague single-target agents. While direct head-to-head biochemical comparisons with this compound are limited, the available data on other selective CDK2 inhibitors such as INX-315, PF-07104091, SNS-032, Milciclib, and CYC065 highlight the varying degrees of potency and selectivity within this class of drugs. The choice of an optimal CDK2 inhibitor for a specific cancer type will likely depend on the tumor's genetic background, particularly the status of the CDK2 pathway and its reliance on DNA repair mechanisms. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and other CDK2 inhibitors in various oncological settings.

References

A Comparative Guide to GW8510 and Other RRM2 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of GW8510 and other prominent inhibitors of Ribonucleotide Reductase Subunit M2 (RRM2), a critical enzyme in DNA synthesis and a key target in cancer therapy. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to inform preclinical and clinical research strategies.

Introduction to RRM2 and its Inhibition

Ribonucleotide reductase (RNR) is the rate-limiting enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, an essential step for DNA replication and repair. The RNR holoenzyme is composed of two subunits: a large catalytic subunit (RRM1) and a smaller subunit (RRM2 or RRM2B). RRM2 contains a crucial tyrosyl free radical necessary for the enzyme's catalytic activity. Due to its pivotal role in cell proliferation, elevated levels of RRM2 are frequently observed in various cancers and are often associated with aggressive tumor growth and resistance to chemotherapy.[1][2] This makes RRM2 an attractive target for anticancer drug development.[2]

A variety of RRM2 inhibitors have been developed, each with a distinct mechanism of action. This guide focuses on comparing this compound, a dual CDK2 and RRM2 inhibitor, with other well-characterized RRM2 inhibitors: Triapine, Didox, and Hydroxyurea.

Comparative Analysis of RRM2 Inhibitors

The following sections provide a detailed comparison of the mechanisms of action and reported anti-cancer effects of this compound and other selected RRM2 inhibitors.

Mechanism of Action

The inhibitors discussed employ different strategies to suppress RRM2 function, ranging from promoting protein degradation to chelating essential iron cofactors.

InhibitorPrimary Mechanism of RRM2 InhibitionOther Known Targets
This compound Promotes proteasome-mediated degradation of the RRM2 protein.[3]Cyclin-dependent kinase 2 (CDK2).
Triapine Acts as an iron chelator, disrupting the di-iron center of RRM2 and quenching the essential tyrosyl free radical.[4][5][6]Topoisomerase IIα (potential).[5]
Didox Functions as an iron chelator, removing iron from the RRM2 active site.[7]-
Hydroxyurea Scavenges the tyrosyl free radical required for RNR catalytic activity.[2]-
In Vitro Efficacy: A Comparative Overview

Direct comparison of the half-maximal inhibitory concentrations (IC50) for RRM2 enzymatic activity is not uniformly available across the literature for all compounds due to their different mechanisms of action. However, their anti-proliferative effects on various cancer cell lines have been documented.

InhibitorCancer Cell LineReported IC50 / EffectCitation
This compound HCT116 (Colorectal)Dose-dependent inhibition of cell viability (0.5-4 μM).[3]
PANC-1 (Pancreatic)~34-39% inhibition of cell viability at 4 μM.-
Triapine L1210 (Leukemia)More potent than hydroxyurea in inhibiting DNA synthesis.[8]
SK-N-MC (Neuroblastoma)IC50 = 0.26 μM.-
Didox HA22T/VGH (Hepatocellular Carcinoma)More effective than hydroxyurea in reducing cell viability.[9]
Hydroxyurea L1210 (Leukemia)IC50 = 21.4 μM.[9]
P388 (Leukemia)IC50 = 32 μM.-

Note: IC50 values and inhibitory effects can vary significantly based on the cell line and experimental conditions.

Signaling Pathways and Cellular Effects

Inhibition of RRM2 triggers a cascade of downstream cellular events, primarily impacting DNA synthesis, cell cycle progression, and cell survival pathways.

RRM2-Mediated Signaling

RRM2 expression and activity are intricately linked to several key signaling pathways that are often dysregulated in cancer.

RRM2_Signaling_Pathways cluster_upstream Upstream Regulators cluster_downstream Downstream Effects Growth Factors Growth Factors Oncogenic Signaling Oncogenic Signaling (e.g., Ras, PI3K/Akt) Growth Factors->Oncogenic Signaling RRM2 RRM2 Oncogenic Signaling->RRM2 Cell Cycle Progression Cell Cycle Progression (e.g., E2F1) Cell Cycle Progression->RRM2 dNTPs dNTP Synthesis RRM2->dNTPs DNA_Replication DNA Replication & Repair dNTPs->DNA_Replication Cell_Proliferation Cell Proliferation DNA_Replication->Cell_Proliferation Chemoresistance Chemoresistance DNA_Replication->Chemoresistance

Caption: Upstream regulation and downstream effects of RRM2.

Cellular Consequences of RRM2 Inhibition

The depletion of dNTP pools resulting from RRM2 inhibition leads to replication stress, cell cycle arrest, and often, cell death through apoptosis or autophagy.

RRM2_Inhibition_Effects RRM2_Inhibitors RRM2 Inhibitors (this compound, Triapine, etc.) RRM2 RRM2 RRM2_Inhibitors->RRM2 inhibition dNTP_depletion dNTP Pool Depletion RRM2->dNTP_depletion leads to Replication_Stress Replication Stress dNTP_depletion->Replication_Stress DNA_Damage DNA Damage Replication_Stress->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest (S-phase) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Autophagy Autophagy (e.g., with this compound) DNA_Damage->Autophagy

Caption: Cellular consequences of RRM2 inhibition.

Experimental Protocols

This section provides standardized protocols for key assays used to evaluate the efficacy of RRM2 inhibitors.

Cell Viability (MTT) Assay

This protocol is for assessing the effect of RRM2 inhibitors on cancer cell proliferation and viability.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_inhibitor Add RRM2 inhibitor (various concentrations) seed_cells->add_inhibitor incubate_cells Incubate for 24-72 hours add_inhibitor->incubate_cells add_mtt Add MTT reagent incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end

Caption: Workflow for a typical MTT cell viability assay.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the RRM2 inhibitor (and a vehicle control) and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for RRM2 Expression

This protocol is used to determine the effect of inhibitors on the protein levels of RRM2.

Methodology:

  • Cell Lysis: Treat cells with the RRM2 inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against RRM2 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Quantitative Real-Time PCR (qRT-PCR) for RRM2 mRNA Expression

This protocol measures changes in RRM2 gene expression following inhibitor treatment.

Methodology:

  • RNA Extraction: Isolate total RNA from inhibitor-treated and control cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for RRM2 and a reference gene (e.g., GAPDH).

  • Thermal Cycling: Perform the qPCR on a real-time PCR instrument.

  • Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in RRM2 mRNA expression, normalized to the reference gene.

Conclusion

The inhibition of RRM2 presents a compelling strategy for cancer therapy. This compound stands out due to its dual mechanism of targeting both RRM2 for degradation and inhibiting CDK2. This contrasts with other inhibitors like Triapine and Didox, which primarily act as iron chelators, and Hydroxyurea, which scavenges the essential tyrosyl radical. The choice of inhibitor for preclinical studies will depend on the specific cancer type, its genetic background, and the desired therapeutic strategy, such as monotherapy or combination with other anti-cancer agents. This guide provides a foundational comparison to aid researchers in making informed decisions for their future investigations into RRM2-targeted cancer therapies.

References

Overcoming Tamoxifen Resistance in Breast Cancer: A Comparative Guide to GW8510 Combination Therapy and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Zhenjiang, Jiangsu & Nanjing, Jiangsu – November 6, 2025 – In the persistent battle against estrogen receptor-positive (ER+) breast cancer, resistance to frontline therapies like tamoxifen remains a significant clinical hurdle. A promising strategy to counteract this resistance involves the combination of tamoxifen with GW8510, a potential inhibitor of ribonucleotide reductase M2 (RRM2). This guide provides a comprehensive comparison of the this compound-tamoxifen combination with other therapeutic alternatives, supported by experimental data to inform researchers, scientists, and drug development professionals.

The Challenge of Tamoxifen Resistance

Tamoxifen has long been a cornerstone in the treatment of ER+ breast cancer. However, a substantial number of patients develop resistance over time, leading to disease progression.[1] This acquired resistance is often multifactorial, involving alterations in the estrogen receptor signaling pathway and the activation of alternative growth-promoting mechanisms.[2] One key player implicated in tamoxifen resistance is the overexpression of RRM2, an enzyme crucial for DNA synthesis and repair.[3]

This compound and Tamoxifen: A Synergistic Approach to Combat Resistance

Recent preclinical studies have demonstrated that the combination of this compound and tamoxifen can effectively overcome acquired tamoxifen resistance in breast cancer cells.[3] this compound is believed to function by inhibiting RRM2, leading to the induction of autophagic cell death in tamoxifen-resistant breast cancer cells.[3]

In Vitro and In Vivo Efficacy

The combination treatment has shown a significant reduction in the survival of tamoxifen-resistant breast cancer cells compared to either drug administered alone.[3] Furthermore, in xenograft models using tamoxifen-resistant breast cancer cells, the combination of this compound and tamoxifen resulted in marked inhibition of tumor growth.[3]

Comparative Analysis of Therapeutic Alternatives

Several alternative strategies are employed for patients with tamoxifen-resistant breast cancer. These include other selective estrogen receptor modulators (SERMs), aromatase inhibitors, estrogen receptor antagonists, and other targeted combination therapies.

Therapeutic Agent(s)Mechanism of ActionEfficacy Highlights
This compound + Tamoxifen RRM2 inhibition, inducing autophagySignificantly inhibits survival of tamoxifen-resistant cells and tumor growth in xenograft models.[3]
Fulvestrant Selective Estrogen Receptor Degrader (SERD)As a second-line therapy, demonstrated a median time to progression of 5.5 months.[2]
Anastrozole Aromatase InhibitorAs a second-line therapy, showed a median time to progression of 4.1 months.[2] In first-line treatment for advanced breast cancer, women treated with tamoxifen had a 13% higher risk of disease progression than those treated with anastrozole.[4]
Vismodegib Hedgehog Pathway InhibitorInhibits the growth of tamoxifen-resistant human breast tumors in animal models.[5]
Simeprevir or VX-680 + Tamoxifen Aurora Kinase Inhibition (VX-680) / Antiviral (Simeprevir)Reduces tumor burden in animal models of ER+ breast cancer more effectively than either compound or tamoxifen alone.[6]

Experimental Methodologies

A detailed understanding of the experimental protocols is crucial for the evaluation and replication of these findings.

Cell Viability and Apoptosis Assays
  • Cell Lines: Tamoxifen-sensitive (e.g., MCF-7) and tamoxifen-resistant (e.g., MCF-7/TAMR-8) human breast cancer cell lines are utilized.

  • Treatment: Cells are treated with varying concentrations of this compound, tamoxifen, or a combination of both.

  • Assays:

    • MTT Assay: To assess cell viability by measuring mitochondrial metabolic activity.

    • Flow Cytometry: To quantify apoptosis using Annexin V and propidium iodide staining.

Xenograft Tumor Model
  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.

  • Tumor Implantation: Tamoxifen-resistant breast cancer cells are subcutaneously injected to establish tumors.

  • Treatment Regimen: Once tumors reach a specified volume, mice are randomized into treatment groups receiving vehicle control, this compound alone, tamoxifen alone, or the combination of this compound and tamoxifen.

  • Efficacy Evaluation: Tumor volume is measured regularly, and at the end of the study, tumors are excised and weighed.

Signaling Pathways and Experimental Workflow

The interplay of signaling pathways is central to understanding the mechanism of action of these therapies.

G cluster_0 Tamoxifen Resistance cluster_1 This compound + Tamoxifen Combination Therapy Tamoxifen Tamoxifen ER Estrogen Receptor (ER) Tamoxifen->ER Blocks Cell_Survival Cell Survival and Proliferation ER->Cell_Survival RRM2 RRM2 Overexpression Autophagy_Down Downregulation of Autophagy RRM2->Autophagy_Down RRM2_Inhibition RRM2 Inhibition RRM2->RRM2_Inhibition Autophagy_Down->Cell_Survival This compound This compound This compound->RRM2_Inhibition Autophagy_Induction Autophagy Induction RRM2_Inhibition->Autophagy_Induction Cell_Death Autophagic Cell Death Autophagy_Induction->Cell_Death G cluster_workflow Experimental Workflow start Start cell_culture Culture Tamoxifen-Resistant Breast Cancer Cells start->cell_culture in_vitro In Vitro Experiments (Cell Viability, Apoptosis) cell_culture->in_vitro xenograft Establish Xenograft Tumor Model in Mice cell_culture->xenograft data_analysis Data Analysis and Comparison in_vitro->data_analysis treatment Administer Treatments (Control, this compound, Tamoxifen, Combination) xenograft->treatment in_vivo In Vivo Analysis (Tumor Growth, Weight) treatment->in_vivo in_vivo->data_analysis end End data_analysis->end

References

Validating the Neuroprotective Effects of GW8510 in Primary Neurons: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective performance of GW8510 with alternative compounds, supported by experimental data. We delve into the methodologies for key experiments and present quantitative data in structured tables for ease of comparison. Additionally, signaling pathways and experimental workflows are visualized to enhance understanding.

Comparative Analysis of Neuroprotective Compounds

This compound, a 3'-substituted indolone, has demonstrated neuroprotective properties in primary cerebellar granule neurons by inhibiting apoptosis induced by low potassium conditions.[1] Its primary mechanism of action in neurons is the inhibition of cyclin-dependent kinase 5 (CDK5), a key regulator of neuronal apoptosis.[1] This guide compares this compound with other compounds that exhibit neuroprotective effects through different mechanisms.

CompoundTargetMechanism of ActionCell TypeApoptotic StimulusNeuroprotective Efficacy (Concentration)Reference
This compound CDK5Inhibits CDK5, leading to decreased phosphorylation of c-jun.[1]Primary Cerebellar Granule NeuronsLow Potassium (LK) MediumQualitative: Inhibits neuronal death.[1][1]
SU6656 Src Family KinasesInhibition of Src family kinases.Primary Cerebellar Granule NeuronsLow Potassium (LK) MediumQualitative: Neuroprotective.[1][1]
VEGFR-2 Inhibitor (e.g., SU1498) VEGFR-2Blocks VEGF signaling through VEGFR-2, which is involved in neuronal survival pathways.Primary Hippocampal NeuronsNutritional Stress~50% neuronal survival at 24h with SU1498 treatment.[2]
VEGFR-2 Inhibitor (unspecified) VEGFR-2Inhibition of VEGF Receptor 2 Kinase.Primary Cerebellar Granule NeuronsLow Potassium (LK) MediumQualitative: Neuroprotective.[1][1]

Note: The quantitative data for the VEGFR-2 inhibitor SU1498 was obtained from a study using a different neuronal type and apoptotic stimulus than the primary study on this compound. Direct quantitative comparison should be made with caution. The primary study on this compound and other 3'-substituted indolones did not provide specific IC50 or percentage survival values.

Experimental Protocols

Primary Cerebellar Granule Neuron Culture

This protocol is adapted from methodologies used in the study of neuroprotection in primary neurons.

a. Materials:

  • 7-day-old Wistar rat pups

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Horse Serum

  • 25 mM KCl (High Potassium - HK medium)

  • 5 mM KCl (Low Potassium - LK medium)

  • Poly-L-lysine

  • Trypsin

  • DNase I

  • Penicillin-Streptomycin solution

b. Procedure:

  • Dissect cerebella from 7-day-old rat pups and place them in ice-cold DMEM.

  • Mince the tissue and incubate with trypsin and DNase I to dissociate the cells.

  • Stop the enzymatic digestion with DMEM containing FBS and horse serum.

  • Gently triturate the cell suspension to obtain a single-cell suspension.

  • Plate the neurons on poly-L-lysine coated culture dishes in HK medium (containing 25 mM KCl) supplemented with serum and antibiotics.

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

  • After 24 hours, add an anti-mitotic agent (e.g., cytosine arabinoside) to inhibit the proliferation of non-neuronal cells.

  • Maintain the cultures for 7-8 days before initiating neuroprotection assays.

Induction of Apoptosis and Neuroprotection Assay

a. Materials:

  • Established primary cerebellar granule neuron cultures

  • HK medium (25 mM KCl)

  • LK medium (5 mM KCl)

  • This compound and other test compounds

  • Assay reagents for cell viability (e.g., MTT, Calcein-AM/EthD-1) or apoptosis (e.g., TUNEL staining, caspase-3 activity assay)

b. Procedure:

  • After 7-8 days in vitro, replace the HK medium with fresh HK medium (control) or switch to LK medium to induce apoptosis.

  • For treatment groups, add this compound or other test compounds to the LK medium at various concentrations.

  • Incubate the cultures for 24-48 hours.

  • Assess neuronal viability or apoptosis using a chosen method:

    • MTT Assay: Measures the metabolic activity of viable cells.

    • Live/Dead Staining (Calcein-AM/EthD-1): Calcein-AM stains live cells green, while Ethidium Homodimer-1 (EthD-1) stains the nuclei of dead cells red.

    • TUNEL Staining: Detects DNA fragmentation, a hallmark of apoptosis.

    • Caspase-3 Activity Assay: Measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Quantify the results by cell counting under a microscope or using a plate reader, depending on the assay.

  • Calculate the percentage of neuronal survival in treated groups relative to the LK control group.

Visualizing the Mechanisms

To better understand the processes involved in validating the neuroprotective effects of this compound, the following diagrams illustrate the experimental workflow and the underlying signaling pathway.

G cluster_0 Experimental Workflow A Primary Cerebellar Granule Neuron Culture B Induction of Apoptosis (Low Potassium Medium) A->B C Treatment with this compound and Comparators B->C D Assessment of Neuronal Viability/Apoptosis C->D E Data Analysis and Comparison D->E

Experimental workflow for validating neuroprotective effects.

The neuroprotective effect of this compound is mediated through the inhibition of CDK5, which prevents the activation of a downstream apoptotic signaling cascade.

G cluster_0 This compound Signaling Pathway This compound This compound CDK5 CDK5 This compound->CDK5 Inhibition JNK3 JNK3 CDK5->JNK3 Activation cJun c-jun JNK3->cJun Phosphorylation Apoptosis Apoptosis cJun->Apoptosis Induction

This compound's neuroprotective signaling pathway.

References

A Comparative Guide to Small Molecules Inducing Insulin Expression: A Focus on GW8510

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GW8510 with other small molecules known to induce insulin expression in non-beta cells, a significant area of research for potential type 1 diabetes therapies. The data presented is compiled from peer-reviewed studies to ensure an objective analysis for research and development purposes.

Introduction

The induction of insulin expression in alternative cell types, such as pancreatic alpha cells, presents a promising strategy for replacing the function of lost beta cells in type 1 diabetes. Several small molecules have been identified that can initiate this cellular reprogramming. This guide focuses on this compound, a putative cyclin-dependent kinase 2 (CDK2) inhibitor, and compares its effects with other notable compounds, BRD7389 and Staurosporine.

Comparative Performance of Small Molecules on Insulin Expression

The following tables summarize the quantitative effects of this compound and its alternatives on insulin gene expression in pancreatic alpha cell lines. It is important to note that the data is derived from separate studies, and direct comparisons should be made with consideration of potential variations in experimental conditions.

Table 1: Effect of this compound on Insulin (Ins2) Gene Expression in αTC1.6 Cells [1]

Concentration (µM)Treatment DurationFold Increase in Ins2 mRNA
0.415 days~2-fold
0.825 days~5-fold
1.655 days~15-fold
3.305 days~25-fold
6.605 days~30-fold

Table 2: Effect of BRD7389 on Insulin (Ins2) Gene Expression in a Mouse Alpha Cell Line [2]

Concentration (µM)Treatment DurationFold Increase in Ins2 mRNA
~0.215 days~10-fold
~0.425 days~20-fold
~0.855 days~50-fold
~1.705 days~40-fold
~3.405 days~30-fold

Table 3: Effect of Staurosporine on Insulin Promoter Activity and Expression [3]

CompoundConcentrationEffect
StaurosporineNanomolar rangeSignificant enhancement of insulin promoter activity
Correlated with an increase in endogenous insulin mRNA and protein levels

Signaling Pathways and Mechanisms of Action

The induction of insulin expression by these small molecules is mediated by distinct signaling pathways.

This compound: Activation of the p53 Pathway

This compound induces insulin expression in pancreatic alpha cells through the activation of p53 transcriptional activity.[2][4] This process is dependent on the upstream activity of Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[4] Although initially identified as a CDK2 inhibitor, its effect on insulin expression is largely independent of CDK2 inhibition.[5]

GW8510_Pathway This compound This compound JNK_p38 JNK / p38 MAPK This compound->JNK_p38 activates p53 p53 JNK_p38->p53 activates Ins2_promoter Ins2 Gene Promoter p53->Ins2_promoter binds to Insulin_expression Insulin Expression Ins2_promoter->Insulin_expression initiates transcription

Caption: this compound signaling pathway for insulin expression.

BRD7389: Inhibition of the RSK Kinase Family

BRD7389 is believed to induce a beta-cell-like state in alpha cells by inhibiting the RSK (ribosomal S6 kinase) family of kinases.[2][6] Knockdown of individual RSK family members also results in a modest increase in insulin expression, supporting this proposed mechanism.[2]

Staurosporine: A Broad Kinase Inhibitor

Staurosporine, a potent but non-selective kinase inhibitor, stimulates insulin gene expression through a cAMP response element (CRE)-dependent mechanism.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

Cell Culture and Treatment
  • Cell Line: Mouse pancreatic alpha cell line (e.g., αTC1.6).

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Cells are treated with varying concentrations of this compound, BRD7389, or Staurosporine (or DMSO as a vehicle control) for specified durations (typically 3-5 days). The medium containing the compound is refreshed every 2-3 days.

Quantitative Real-Time RT-PCR (qPCR)

This technique is used to quantify the relative changes in insulin gene expression.

qPCR_Workflow cluster_0 RNA Processing cluster_1 qPCR Amplification RNA_extraction 1. Total RNA Extraction cDNA_synthesis 2. cDNA Synthesis (Reverse Transcription) RNA_extraction->cDNA_synthesis qPCR_reaction 3. qPCR with SYBR Green cDNA_synthesis->qPCR_reaction Data_analysis 4. Data Analysis (ΔΔCt method) qPCR_reaction->Data_analysis

Caption: General workflow for qPCR analysis.

  • RNA Extraction: Total RNA is isolated from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen).

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme.

  • qPCR: The qPCR reaction is performed using SYBR Green master mix and primers specific for the insulin gene (e.g., Ins2) and a housekeeping gene for normalization (e.g., Actb).

  • Data Analysis: The relative expression of the insulin gene is calculated using the comparative Ct (ΔΔCt) method.

Western Blotting

Western blotting is employed to detect changes in the protein levels of key signaling molecules.

  • Cell Lysis: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p53, phospho-p53, JNK, p38) followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are performed to confirm the binding of transcription factors, such as p53, to the promoter region of the insulin gene.[4]

  • Cross-linking: Protein-DNA complexes in treated cells are cross-linked with formaldehyde.

  • Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication.

  • Immunoprecipitation: An antibody specific to the protein of interest (e.g., p53) is used to immunoprecipitate the protein-DNA complexes.

  • DNA Purification: The cross-links are reversed, and the DNA is purified.

  • Analysis: The purified DNA is analyzed by qPCR using primers that flank the putative binding site in the insulin gene promoter.

Conclusion

This compound effectively induces insulin expression in pancreatic alpha cells by activating the p53 signaling pathway in a JNK- and p38-dependent manner. When compared to other small molecules like BRD7389 and Staurosporine, this compound operates through a distinct and well-characterized mechanism. BRD7389, acting via RSK kinase inhibition, also shows significant promise in inducing a beta-cell-like phenotype. The broad-spectrum kinase inhibitor Staurosporine also upregulates insulin expression, though its lack of specificity may present challenges for therapeutic development.

This comparative guide highlights the potential of different small molecules to modulate insulin expression and underscores the importance of understanding their specific mechanisms of action for the development of targeted therapies for type 1 diabetes. Further head-to-head studies under standardized conditions are warranted to fully elucidate the comparative efficacy and safety of these compounds.

References

A Comparative Analysis of GW8510 and Other Autophagy Inducers for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals comparing the autophagy-inducing capabilities of GW8510 with the well-established inducers, rapamycin and Torin1. This report provides a comprehensive overview of their mechanisms of action, quantitative performance data, and detailed experimental protocols.

Abstract

Autophagy, a cellular self-cleaning process, is a critical pathway in maintaining cellular homeostasis and its modulation holds therapeutic promise for a range of diseases, including cancer and neurodegenerative disorders. This guide presents a comparative study of this compound, a compound initially identified as a cyclin-dependent kinase (CDK) inhibitor, and the canonical autophagy inducers rapamycin and Torin1. While rapamycin and Torin1 directly target the mTOR signaling pathway, a central regulator of autophagy, this compound employs a distinct mechanism by downregulating Ribonucleotide Reductase M2 (RRM2). This guide provides a quantitative comparison of their efficacy in inducing autophagy, detailed experimental methodologies for assessing autophagic flux, and visual representations of the signaling pathways involved.

Introduction to Autophagy Inducers

Autophagy is a catabolic process that involves the sequestration of cytoplasmic components into double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation and recycling of the enclosed materials. The induction of autophagy is a key therapeutic strategy being explored for various diseases.

  • Rapamycin: A well-known allosteric inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1). Inhibition of mTORC1 mimics a state of nutrient starvation, a potent physiological inducer of autophagy.

  • Torin1: An ATP-competitive inhibitor of both mTORC1 and mTORC2, making it a more potent and direct inhibitor of mTOR signaling compared to rapamycin.

  • This compound: Initially characterized as a CDK inhibitor, recent studies have revealed its ability to induce autophagy, particularly in therapy-resistant cancer cells. Its mechanism is distinct from mTOR inhibitors and involves the downregulation of RRM2.

Comparative Performance of Autophagy Inducers

The efficacy of autophagy inducers is primarily assessed by monitoring the levels of two key autophagy markers: Microtubule-associated protein 1A/1B-light chain 3 (LC3) and Sequestosome 1 (p62/SQSTM1). During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to the autophagosome membrane. The p62 protein is a receptor for ubiquitinated cargo destined for autophagic degradation and is itself degraded in the process. Therefore, an increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of enhanced autophagic flux.

InducerMechanism of ActionCell LineConcentrationDurationLC3-II Fold Increase (approx.)p62 Degradation (%) (approx.)Reference
This compound RRM2 DownregulationTamoxifen-resistant MCF-710 µM24 hNot explicitly quantifiedNot explicitly quantified[1]
Rapamycin mTORC1 InhibitionA549100 nM24 h~2.5-fold~50%[2]
Torin1 mTORC1/mTORC2 InhibitionhMDMs250 nM24 hMore efficient than rapamycinMore efficient than rapamycin[3]

Note: Direct quantitative comparison is challenging due to variations in experimental conditions across different studies. The data presented for this compound is based on qualitative findings from the referenced study, as specific fold-changes were not reported. Further head-to-head studies are required for a precise quantitative comparison.

Signaling Pathways of Autophagy Induction

The signaling pathways for rapamycin, Torin1, and this compound in the context of autophagy induction are distinct, offering different points of intervention for researchers.

Rapamycin and Torin1: The mTOR-Dependent Pathway

Rapamycin and Torin1 both converge on the mTOR pathway, a central hub for integrating signals related to nutrient availability, growth factors, and cellular stress to regulate cell growth and autophagy.

mTOR_Pathway Rapamycin Rapamycin mTORC1 mTORC1 Rapamycin->mTORC1 Inhibits Torin1 Torin1 Torin1->mTORC1 Inhibits ULK1_complex ULK1 Complex mTORC1->ULK1_complex Inhibits Autophagy Autophagy ULK1_complex->Autophagy Initiates

Caption: mTOR-dependent autophagy induction by rapamycin and Torin1.

This compound: The RRM2-Mediated Pathway

This compound induces autophagy through a novel mechanism involving the downregulation of RRM2. RRM2 is a subunit of ribonucleotide reductase, an enzyme essential for DNA synthesis. While the precise signaling cascade linking RRM2 downregulation to autophagy is still under investigation, studies suggest a potential interplay with the AKT/mTOR pathway, as this pathway is known to positively regulate RRM2 expression.[4][5][6]

GW8510_Pathway This compound This compound RRM2 RRM2 This compound->RRM2 Downregulates Unknown ? RRM2->Unknown Autophagy Autophagy Unknown->Autophagy Induces AKT_mTOR AKT/mTOR Pathway AKT_mTOR->RRM2 Promotes

Caption: this compound-induced autophagy via RRM2 downregulation.

Experimental Protocols

Accurate assessment of autophagy is crucial for comparing the efficacy of different inducers. Below are detailed protocols for key experiments.

Western Blot Analysis of LC3 and p62

This is a standard method to quantify changes in autophagy markers.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Treat cells with the autophagy inducer for the desired time and concentration. Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantification: Densitometrically quantify the band intensities. The LC3-II/LC3-I ratio and the p62 levels (normalized to the loading control) are calculated.

Autophagic Flux Assay using Lysosomal Inhibitors

To distinguish between an increase in autophagosome formation and a blockage in their degradation, an autophagic flux assay is performed. This involves treating cells with the autophagy inducer in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine).

Procedure:

  • Treat cells with the autophagy inducer.

  • During the final hours of the treatment (e.g., the last 2-4 hours), add a lysosomal inhibitor to a parallel set of wells.

  • Lyse the cells and perform Western blot analysis for LC3 and p62 as described above.

  • Interpretation: A greater accumulation of LC3-II in the presence of the lysosomal inhibitor compared to the inducer alone indicates a functional autophagic flux (i.e., the inducer is promoting autophagosome formation and degradation).

Experimental Workflow for Comparing Autophagy Inducers

A standardized workflow is essential for obtaining comparable data.

Experimental_Workflow Cell_Culture Cell Culture (e.g., MCF-7, A549) Treatment Treatment with Inducers (this compound, Rapamycin, Torin1) ± Lysosomal Inhibitor Cell_Culture->Treatment Cell_Lysis Cell Lysis and Protein Quantification Treatment->Cell_Lysis Western_Blot Western Blot Analysis (LC3, p62, Loading Control) Cell_Lysis->Western_Blot Data_Analysis Densitometric Quantification and Statistical Analysis Western_Blot->Data_Analysis

Caption: Standardized workflow for comparing autophagy inducers.

Conclusion

This guide provides a comparative overview of this compound, rapamycin, and Torin1 as inducers of autophagy. While rapamycin and Torin1 are well-characterized mTOR inhibitors, this compound presents a novel mechanism of action through RRM2 downregulation. The choice of inducer will depend on the specific research question and the cellular context. For researchers aiming to induce autophagy through the canonical mTOR pathway, rapamycin and Torin1 are suitable choices, with Torin1 offering more potent and complete mTOR inhibition. This compound, on the other hand, provides a valuable tool for studying mTOR-independent autophagy and for investigating the role of RRM2 in cellular homeostasis. Further research, particularly direct comparative studies under standardized conditions, is necessary to fully elucidate the relative potencies and specific applications of these compounds in modulating autophagy for therapeutic benefit.

References

Unveiling the Kinase Specificity of GW8510: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount for predicting its efficacy and potential off-target effects. This guide provides a detailed analysis of the kinase specificity of GW8510, a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Ribonucleotide Reductase M2 (RRM2). To offer a comprehensive perspective, its performance is compared against other notable kinase inhibitors: Dinaciclib, Flavopiridol, and Palbociclib.

This compound has demonstrated significant potential in anticancer and neuroprotective research.[1][2] Its primary mechanism of action involves the inhibition of CDK2, a key regulator of cell cycle progression, and RRM2, an enzyme crucial for DNA synthesis.[1][2] Furthermore, in neuronal contexts, this compound is a potent inhibitor of CDK5.[2][3] This guide synthesizes available quantitative data to illuminate the selectivity profile of this compound and its counterparts.

Comparative Kinase Inhibition Profiles

The following table summarizes the available inhibitory activities (IC50 in nM) of this compound and selected alternative kinase inhibitors against a panel of cyclin-dependent kinases. It is important to note that comprehensive, kinome-wide screening data for this compound is not publicly available. The data presented here is based on targeted biochemical assays. In contrast, broader kinase profiling data is available for the comparator compounds, offering a more extensive view of their selectivity.

Kinase TargetThis compound (IC50, nM)Dinaciclib (IC50, nM)Flavopiridol (IC50, nM)Palbociclib (IC50, nM)
CDK2/cyclin E 3 [3]1170>10,000
CDK2/cyclin A 3 [3]1170>10,000
CDK5/p25 7 [3]1->10,000
CDK1/cyclin B 49[3]330>10,000
CDK4/cyclin D 139[3]-10011
CDK7/cyclin H 317[3]---
CDK9/cyclin T 543[3]4--

Data for comparator compounds is derived from various sources and may have been generated using different assay conditions. Direct comparison should be made with caution.

Experimental Protocols

The determination of kinase inhibitor potency is critical for preclinical drug development. Below are detailed methodologies for key experimental assays cited in this guide.

Biochemical Kinase Inhibition Assay (for IC50 Determination)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase in a biochemical context.

  • Reagents and Materials:

    • Purified recombinant kinase (e.g., CDK2/cyclin E)

    • Kinase-specific substrate (e.g., Histone H1)

    • ATP (Adenosine triphosphate)

    • Test compound (e.g., this compound) dissolved in DMSO

    • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well plates

  • Procedure:

    • A serial dilution of the test compound is prepared in DMSO and then diluted in the kinase reaction buffer.

    • The purified kinase and its specific substrate are mixed in the kinase reaction buffer.

    • 1 µl of the diluted compound is added to the wells of a 384-well plate.

    • 2 µl of the enzyme/substrate mixture is then added to each well.

    • The kinase reaction is initiated by adding 2 µl of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

    • The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • The reaction is stopped, and the amount of ADP produced is quantified using a detection reagent according to the manufacturer's instructions. Luminescence, proportional to the amount of ADP generated, is measured using a plate reader.

    • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

KINOMEscan™ Assay Protocol (General Overview)

The KINOMEscan™ platform provides a high-throughput method for assessing the binding of a test compound against a large panel of kinases.

  • Assay Principle: The assay is based on a competitive binding displacement principle. A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand.

  • Procedure:

    • The test compound is incubated with the DNA-tagged kinase and the immobilized ligand in a multi-well plate.

    • If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.

    • After an incubation period to reach equilibrium, the unbound kinase is washed away.

    • The amount of kinase remaining bound to the immobilized ligand is quantified by qPCR of the DNA tag.

    • The results are typically reported as "percent of control" (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound (DMSO vehicle). A lower %Ctrl value indicates stronger binding of the test compound to the kinase.

Signaling Pathways and Experimental Workflow

To visualize the biological context of this compound's targets and the experimental process for determining kinase specificity, the following diagrams are provided.

G cluster_0 Experimental Workflow: Kinase Specificity Profiling Test Compound (this compound) Test Compound (this compound) Binding Assay Binding Assay Test Compound (this compound)->Binding Assay Kinase Panel (e.g., KINOMEscan) Kinase Panel (e.g., KINOMEscan) Kinase Panel (e.g., KINOMEscan)->Binding Assay Data Acquisition (qPCR) Data Acquisition (qPCR) Binding Assay->Data Acquisition (qPCR) Data Analysis Data Analysis Data Acquisition (qPCR)->Data Analysis Specificity Profile Specificity Profile Data Analysis->Specificity Profile

Workflow for Kinase Specificity Profiling

G cluster_cdk2 CDK2 Signaling in Cell Cycle Progression Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F inhibits Cyclin E Cyclin E E2F->Cyclin E CDK2 CDK2 Cyclin E->CDK2 CDK2->Rb phosphorylates S-Phase Entry S-Phase Entry CDK2->S-Phase Entry This compound This compound This compound->CDK2

Simplified CDK2 Signaling Pathway

G cluster_cdk5 CDK5 Signaling in Neurons p35/p39 p35/p39 CDK5 CDK5 p35/p39->CDK5 activates Neuronal Migration Neuronal Migration CDK5->Neuronal Migration Synaptic Plasticity Synaptic Plasticity CDK5->Synaptic Plasticity Tau Phosphorylation Tau Phosphorylation CDK5->Tau Phosphorylation Neurodegeneration Neurodegeneration Tau Phosphorylation->Neurodegeneration This compound This compound This compound->CDK5

Simplified CDK5 Signaling Pathway

References

Safety Operating Guide

Navigating the Safe Disposal of GW8510: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of GW8510, a potent inhibitor of cyclin-dependent kinase 2 (CDK2) and ribonucleotide reductase M2 (RRM2) utilized in cancer and neurodegenerative disease research.[1][2] Adherence to these guidelines is paramount to ensure personal safety and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be familiar with the immediate safety and handling requirements for this compound. This ensures a safe laboratory environment and minimizes the risk of accidental exposure.

Personal Protective Equipment (PPE): When handling this compound, appropriate personal protective equipment is mandatory. This includes:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat and, if there is a risk of splashing, additional protective clothing.

  • Respiratory Protection: In cases of inadequate ventilation or the generation of dust, a NIOSH-approved respirator is recommended.

Quantitative Safety Data Summary

For a quick reference, the following table summarizes key quantitative safety and handling information for this compound.

PropertyValueSource
Purity ≥98%Cayman Chemical
Solubility in DMSO 18 mg/mLSigma-Aldrich[3]
Storage Temperature Room TemperatureSigma-Aldrich[4]
IC50 for CDK2 10 nMSigma-Aldrich[3]
IC50 for CDK1 110 nMSigma-Aldrich[3]
IC50 for CDK4 130 nMSigma-Aldrich[3]

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound, as with any laboratory chemical, should be conducted in accordance with institutional and local regulations. The following is a general procedural guide based on standard laboratory practices for chemical waste.

Step 1: Waste Identification and Segregation

  • All materials contaminated with this compound, including unused solid compound, solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment, must be segregated as chemical waste.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 2: Waste Collection and Labeling

  • Collect all solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • For liquid waste containing this compound (e.g., solutions in DMSO), use a separate, compatible, and labeled hazardous waste container.

  • The label on the waste container should clearly state "Hazardous Waste" and include the full chemical name: 4-{[(7-Oxo-6,7-dihydro-8H-[2][5]thiazolo[5,4-e]indol-8-ylidene)methyl]amino}-N-(2-pyridyl)benzenesulfonamide, and the CAS number: 222036-17-1.

Step 3: Storage of Chemical Waste

  • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Follow your institution's guidelines for the temporary storage of hazardous waste.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office to arrange for the collection and disposal of the this compound waste.

  • Provide the EHS office with a complete inventory of the waste, including the chemical name, quantity, and any other required information.

  • Do not attempt to dispose of this compound down the drain or in regular trash.

Experimental Protocol: In Vitro CDK Inhibition Assay

To understand the context of this compound's use, the following is a generalized protocol for an in vitro cyclin-dependent kinase inhibition assay, a common experiment involving this compound.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound by dissolving it in dimethyl sulfoxide (DMSO).

    • Prepare the active CDK2/cyclin E enzyme complex in a suitable assay buffer.

    • Prepare the substrate (e.g., Histone H1) and ATP (adenosine triphosphate).

  • Assay Procedure:

    • In a microplate, add the CDK2/cyclin E enzyme complex.

    • Add varying concentrations of the this compound inhibitor (and a DMSO control).

    • Initiate the kinase reaction by adding the substrate and radiolabeled ATP (e.g., [γ-³²P]ATP).

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection and Analysis:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a filter membrane to capture the phosphorylated substrate.

    • Wash the membrane to remove unincorporated ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Visualizing the Role of this compound: Signaling Pathway and Experimental Workflow

To visually represent the mechanism and experimental application of this compound, the following diagrams are provided.

GW8510_Mechanism This compound This compound CDK2 CDK2/Cyclin Complex This compound->CDK2 RRM2 Ribonucleotide Reductase M2 This compound->RRM2 CellCycle Cell Cycle Progression CDK2->CellCycle DNAsynthesis DNA Synthesis RRM2->DNAsynthesis

Caption: Mechanism of action of this compound as an inhibitor of CDK2 and RRM2.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution C Incubate Enzyme with this compound A->C B Prepare Enzyme and Substrate B->C D Initiate Kinase Reaction C->D E Stop Reaction and Filter D->E F Quantify Phosphorylation E->F G Calculate IC50 F->G

Caption: A typical experimental workflow for an in vitro kinase inhibition assay.

References

Essential Safety and Logistical Information for Handling GW8510

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing GW8510, a potent inhibitor of cyclin-dependent kinase 2 (CDK2) and ribonucleotide reductase M2 (RRM2), a comprehensive understanding of safety and handling procedures is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentSpecifications
Eye Protection Safety glasses with side shields or chemical safety gogglesMust be worn at all times in the laboratory.
Hand Protection Chemical-resistant glovesNitrile or other compatible gloves should be worn. Inspect gloves for integrity before use and change them frequently, especially after direct contact with the compound.
Respiratory Protection Dust mask or respiratorA NIOSH-approved N95 dust mask or a respirator should be used when handling the solid form of this compound to prevent inhalation of airborne particles.
Body Protection Laboratory coatA standard laboratory coat should be worn to protect street clothing and skin from accidental splashes.

Handling, Storage, and Disposal

Proper handling, storage, and disposal of this compound are critical for maintaining its stability and preventing environmental contamination.

AspectProcedure
Handling - Avoid inhalation of dust and direct contact with skin and eyes. - Use in a well-ventilated area, preferably in a chemical fume hood. - Wash hands thoroughly after handling.
Storage - Solid Form: Store at room temperature. - In Solvent (e.g., DMSO): Aliquot and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles. - Keep container tightly sealed in a dry and well-ventilated place.
Disposal - Dispose of waste in accordance with local, state, and federal regulations. - Do not allow the chemical to enter drains or waterways. - Unused this compound and contaminated materials should be disposed of as hazardous chemical waste through an approved waste disposal service.

First Aid Measures

In the event of accidental exposure to this compound, the following first aid measures should be taken immediately.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Signaling Pathway of this compound

This compound primarily functions by inhibiting CDK2 and RRM2, which are key regulators of the cell cycle and DNA synthesis, respectively. This inhibition leads to cell cycle arrest and can induce autophagy.

GW8510_Signaling_Pathway This compound This compound CDK2 CDK2 This compound->CDK2 Inhibits RRM2 RRM2 This compound->RRM2 Inhibits Autophagy Autophagy Induction This compound->Autophagy Induces CellCycle Cell Cycle Progression (G1/S Transition) CDK2->CellCycle Promotes DNAsynthesis DNA Synthesis RRM2->DNAsynthesis Promotes

Figure 1. This compound inhibits CDK2 and RRM2, leading to cell cycle arrest and induced autophagy.

Experimental Workflow for a Cell-Based Assay with this compound

The following diagram outlines a typical experimental workflow for evaluating the effects of this compound on a cancer cell line.

GW8510_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture 1. Culture Cancer Cell Line (e.g., HCT116) SeedCells 3. Seed Cells in Multi-well Plates CellCulture->SeedCells Preparethis compound 2. Prepare Stock Solution of this compound in DMSO TreatCells 4. Treat Cells with Varying Concentrations of this compound Preparethis compound->TreatCells SeedCells->TreatCells Incubate 5. Incubate for a Defined Period (e.g., 24-72 hours) TreatCells->Incubate ViabilityAssay 6. Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubate->ViabilityAssay WesternBlot 7. Analyze Protein Expression by Western Blot (e.g., CDK2, RRM2, Autophagy markers) Incubate->WesternBlot DataAnalysis 8. Analyze and Interpret Data ViabilityAssay->DataAnalysis WesternBlot->DataAnalysis

Figure 2. A typical workflow for assessing the in vitro efficacy of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
gw8510
Reactant of Route 2
Reactant of Route 2
gw8510

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.